Silandrone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h14,17-20H,6-13H2,1-5H3/t17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZDTAXZHUDITM-WLNPFYQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884126 | |
| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5055-42-5 | |
| Record name | Silandrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5055-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silandrone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silandrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silandrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANDRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY7GL3CCE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Silandrone: A Technical Guide to its Function as an Androgen Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silandrone (17β-(trimethylsiloxy)androst-4-en-3-one), also known by its developmental code name SC-16148, is a synthetic, orally active anabolic-androgenic steroid (AAS) developed in the 1960s. As a derivative of testosterone (B1683101), its mechanism of action is primarily mediated through its function as an agonist of the androgen receptor (AR). This technical guide provides an in-depth overview of this compound's role as an AR agonist, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide presents representative data for a potent AR agonist to illustrate its expected pharmacological profile.
Quantitative Data Summary
The following tables summarize the expected quantitative pharmacology of a potent androgen receptor agonist like this compound. These values are illustrative and based on the characterization of other well-studied androgens.
Table 1: Representative In Vitro Activity of a Potent Androgen Receptor Agonist
| Parameter | Description | Representative Value |
| Binding Affinity (Ki) | Concentration of the ligand that occupies 50% of the receptors at equilibrium in a competitive binding assay. A lower Ki indicates higher binding affinity. | 0.1 - 1.0 nM |
| Half-maximal Inhibitory Concentration (IC50) | Concentration of an unlabeled ligand that displaces 50% of a radiolabeled ligand from the receptor. | 0.5 - 5.0 nM |
| Half-maximal Effective Concentration (EC50) | Concentration of the agonist that provokes a response halfway between the baseline and maximum response in a functional assay (e.g., reporter gene assay). | 0.05 - 0.5 nM |
| Maximum Efficacy (Emax) | The maximum response achievable by the agonist in a functional assay, often expressed as a percentage relative to a reference agonist like Dihydrotestosterone (DHT). | 90 - 110% (relative to DHT) |
Table 2: Representative In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Castrated Rats)
| Tissue | Parameter | Expected Outcome with Potent Agonist |
| Levator Ani Muscle | Anabolic Activity | Significant increase in weight |
| Seminal Vesicles | Androgenic Activity | Significant increase in weight |
| Ventral Prostate | Androgenic Activity | Significant increase in weight |
| Glans Penis | Androgenic Activity | Significant increase in weight |
| Cowper's Gland | Androgenic Activity | Significant increase in weight |
Androgen Receptor Signaling Pathway
This compound, as an androgen receptor agonist, initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. The binding of this compound to the AR triggers a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation to the nucleus where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of androgen-responsive genes.[1][2]
Androgen Receptor Signaling Pathway
Experimental Protocols
The following are representative protocols for the in vitro and in vivo characterization of an androgen receptor agonist like this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
a. Materials:
-
Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue like rat prostate).
-
Radiolabeled ligand: [³H]-Mibolerone or [³H]-R1881.
-
Unlabeled reference androgen: Dihydrotestosterone (DHT).
-
Test compound (this compound).
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Hydroxyapatite (B223615) slurry or dextran-coated charcoal.
-
Scintillation vials and scintillation cocktail.
b. Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled reference androgen in the assay buffer.
-
In microcentrifuge tubes, combine the AR preparation, a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-Mibolerone), and varying concentrations of the test compound or reference androgen.
-
To determine non-specific binding, a set of tubes will contain a high concentration of the unlabeled reference androgen (e.g., 1 µM DHT).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add hydroxyapatite slurry or dextran-coated charcoal to each tube.
-
Incubate on ice for 15-30 minutes with intermittent vortexing.
-
Centrifuge to pellet the adsorbent material with the bound receptor-ligand complex.
-
Transfer the supernatant (containing the bound radioligand if using hydroxyapatite, or the free radioligand if using charcoal) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
a. Materials:
-
A suitable mammalian cell line (e.g., HEK293, PC-3, or MDA-kb2) stably or transiently transfected with an androgen receptor expression vector and a reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Test compound (this compound) and reference agonist (DHT).
-
Luciferase assay reagent.
-
Luminometer.
b. Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the reference agonist in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Plot the reporter activity against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a substance in castrated male rats.[3][4]
a. Animals:
-
Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
b. Procedure:
-
Allow the rats to recover for at least 7 days post-castration.
-
Randomly assign the animals to different treatment groups: vehicle control, positive control (e.g., testosterone propionate), and at least two dose levels of the test compound (this compound).
-
Administer the test compound and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Record body weights daily.
-
On day 11 (approximately 24 hours after the last dose), euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Record the wet weights of these tissues.
-
Statistically compare the tissue weights of the treated groups to the vehicle control group. A significant increase in the weights of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the other tissues indicate androgenic activity.
Experimental Workflow
The characterization of a novel androgen receptor agonist like this compound typically follows a multi-stage experimental workflow, from initial screening to in vivo validation.
Experimental Workflow for AR Agonist Characterization
Conclusion
This compound is a potent androgen receptor agonist with a unique profile that includes oral activity and a long duration of action. Although detailed quantitative data from its initial development are not widely disseminated, its qualitative descriptions point to a strong interaction with the androgen receptor, leading to robust anabolic and androgenic effects. The experimental protocols and workflows described in this guide provide a comprehensive framework for the characterization of this compound and other novel androgen receptor agonists, which is essential for advancing research and development in areas such as hormone replacement therapy and the treatment of muscle-wasting conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Silandrone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silandrone (developmental code name SC-16148) is a synthetic anabolic-androgenic steroid (AAS) that was developed by G.D. Searle & Company in the 1960s.[1] It is a derivative of testosterone (B1683101), specifically the 17β-trimethylsilyl ether of testosterone.[1] Although never commercially marketed, this compound is of interest to researchers due to its unique properties, including oral activity and a long duration of action.[1][2] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, including quantitative data, experimental protocols, and relevant biological pathways.
Chemical Structure and Properties
This compound is chemically known as 17β-(trimethylsiloxy)androst-4-en-3-one.[2] The introduction of the trimethylsilyl (B98337) ether group at the 17β-position of the testosterone molecule significantly alters its physicochemical properties, leading to enhanced oral bioavailability and a prolonged duration of action compared to its parent compound, testosterone.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₂Si | |
| Molecular Weight | 360.6 g/mol | |
| CAS Number | 5055-42-5 | |
| Systematic Name | 17β-(trimethylsiloxy)androst-4-en-3-one | |
| ¹H NMR (CDCl₃, δ, ppm) | 0.1-0.3 (s, 9H, Si(CH₃)₃), 3.62 (t, 1H, 17α-H) | |
| ¹³C NMR (CDCl₃, δ, ppm) | 81.3 (C17) |
Synthesis of this compound
The primary synthetic route to this compound is the etherification of testosterone. This process involves the reaction of the 17β-hydroxyl group of testosterone with a silylating agent, typically trimethylsilyl chloride (TMCS), under anhydrous conditions.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound from testosterone.
Experimental Protocol: Etherification of Testosterone
The following is a representative experimental protocol for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory settings and available reagents.
Materials:
-
Testosterone
-
Trimethylsilyl chloride (TMCS)
-
Anhydrous toluene or dichloromethane
-
Anhydrous pyridine or triethylamine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in a minimal amount of anhydrous toluene or dichloromethane.
-
Addition of Reagents: To the stirred solution, add a suitable base such as anhydrous pyridine or triethylamine. This is followed by the dropwise addition of trimethylsilyl chloride (TMCS). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the testosterone starting material and the formation of the this compound product.
-
Workup: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity and Signaling Pathway
As an anabolic-androgenic steroid, this compound functions as an agonist of the androgen receptor (AR). The binding of this compound (or its active metabolite, testosterone) to the AR initiates a signaling cascade that ultimately leads to the regulation of gene expression in target tissues.
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the androgen receptor signaling pathway activated by this compound.
Upon entering the cell, this compound binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The activated androgen receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological effects associated with androgens.
Conclusion
This compound represents a unique derivative of testosterone with altered pharmacokinetic properties due to the presence of a 17β-trimethylsilyl ether group. While it was never brought to market, its synthesis and biological activity provide valuable insights for researchers in the field of medicinal chemistry and drug development, particularly in the design of orally active steroid-based therapeutics with prolonged duration of action. Further research is warranted to fully elucidate its quantitative pharmacological profile.
References
Navigating the Pharmacokinetic Landscape of Orally Active Androgen Receptor Modulators: A Technical Overview
Disclaimer: Publicly available, in-depth pharmacokinetic data for the specific compound "Silandrone" (testosterone 17β-trimethylsilyl ether) is limited, as the compound was never commercially marketed.[1] This guide will utilize the comprehensive pharmacokinetic data of S-1, a potent and orally active Selective Androgen Receptor Modulator (SARM), as a representative example to illustrate the pharmacokinetic properties, experimental evaluation, and metabolic pathways relevant to this class of compounds. S-1, also known as 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide, has been subject to detailed preclinical investigation, providing a robust dataset for this technical analysis.[2]
Executive Summary
This document provides a detailed examination of the pharmacokinetic profile of orally active selective androgen receptor modulators, using S-1 as a primary exemplar. Key findings from preclinical studies in Sprague-Dawley rats demonstrate that S-1 exhibits favorable oral bioavailability, a moderate volume of distribution, and is extensively metabolized.[2] This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and procedural pathways.
Pharmacokinetic Profile of S-1
The pharmacokinetic properties of S-1 have been characterized following both intravenous (i.v.) and oral (p.o.) administration in male Sprague-Dawley rats. The compound demonstrates linear pharmacokinetics within the pharmacological dose range.[2]
Absorption
Following oral administration, S-1 is readily absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 4.6 to 8.5 hours, indicating a relatively slow absorption rate.[2] The oral bioavailability of S-1 was consistently around 55% to 60% across different doses, suggesting good absorption from the gastrointestinal tract.
Distribution
S-1 shows a moderate volume of distribution (Vss), approximately 1.5 L/kg, suggesting that the compound distributes moderately into tissues outside of the systemic circulation.
Metabolism
S-1 undergoes extensive metabolism, with forty phase I and phase II metabolites identified in the urine and feces of rats. The primary metabolic pathways include Phase I reactions such as A-ring nitro reduction and B-ring hydroxylation, and Phase II reactions including sulfation, glucuronidation, and methylation. The two major urinary metabolites are a carboxylic acid derivative and a sulfate-conjugate of 4-nitro-3-trifluoromethylphenylamine.
Excretion
The clearance of S-1 is low, ranging from 3.6 to 5.2 ml/min/kg. The terminal half-life of S-1 is between 3.6 and 5.2 hours after intravenous administration, with comparable half-lives observed after oral administration.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of S-1 in male Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of S-1 After Intravenous Administration
| Dose (mg/kg) | CL (ml/min/kg) | Vss (ml/kg) | t1/2 (h) |
| 0.1 | 5.2 ± 0.8 | 1560 ± 210 | 3.6 ± 0.5 |
| 1 | 4.4 ± 0.6 | 1460 ± 180 | 4.1 ± 0.4 |
| 10 | 4.0 ± 0.5 | 1510 ± 150 | 4.7 ± 0.6 |
| 30 | 3.6 ± 0.4 | 1490 ± 130 | 5.2 ± 0.7 |
Data are presented as mean ± S.E. (n=5 per group).
Table 2: Pharmacokinetic Parameters of S-1 After Oral Administration
| Dose (mg/kg) | Tmax (h) | Cmax (ng/ml) | AUC0-∞ (ng·h/ml) | F (%) |
| 0.1 | 4.6 ± 1.1 | 18 ± 3 | 320 ± 45 | 60 ± 8 |
| 1 | 6.2 ± 1.5 | 195 ± 35 | 3780 ± 510 | 58 ± 7 |
| 10 | 8.5 ± 2.0 | 2150 ± 410 | 41500 ± 6200 | 55 ± 8 |
| 30 | 7.8 ± 1.8 | 6800 ± 1100 | 138000 ± 21000 | 57 ± 9 |
Data are presented as mean ± S.E. (n=5 per group). F (%) denotes oral bioavailability.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of S-1.
Animal Studies
-
Subjects: Forty male Sprague-Dawley rats were used in the study.
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Intravenous (i.v.): S-1 was administered at doses of 0.1, 1, 10, or 30 mg/kg via a jugular vein catheter.
-
Oral (p.o.): S-1 was administered at the same dose levels via oral gavage.
-
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Instrumentation: Plasma concentrations of S-1 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples were subjected to protein precipitation followed by liquid-liquid extraction to isolate S-1 and an internal standard.
-
Chromatography: Chromatographic separation was achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters were calculated using non-compartmental analysis with WinNonlin software.
-
Parameters Calculated: The area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) were determined.
-
Bioavailability: Oral bioavailability (F) was calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.
Visualized Pathways and Workflows
SARM Signaling Pathway
The following diagram illustrates a plausible signaling pathway for a selective androgen receptor modulator like S-1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Androgen Therapy: An In-depth Technical Guide to the Early Research and Development of Silandrone by G.D. Searle & Co.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal research and development of Silandrone (testosterone 17β-trimethylsilyl ether), a pioneering synthetic anabolic-androgenic steroid (AAS) developed by G.D. Searle & Co. in the 1960s under the developmental code name SC-16148. Although never commercially marketed, this compound's unique properties, including its prolonged duration of action and oral bioavailability, represented a significant advancement in steroid chemistry and pharmacology of the era. This document collates available data from foundational studies, detailing its biological activity, experimental protocols, and the logical framework behind its development.
Introduction
In the mid-20th century, G.D. Searle & Co. was at the forefront of steroid research, a field burgeoning with the potential to yield novel therapeutics for a range of conditions.[1][2] Following the success of their early anabolic agent, Nilevar (norethandrolone), the company's research efforts turned towards developing androgens with improved pharmacokinetic profiles, aiming for sustained action and oral activity to enhance patient compliance and therapeutic efficacy. This compound emerged from this research as a "singularly long-acting ether of testosterone (B1683101)," demonstrating significant potency and a remarkably extended duration of effect compared to the standard testosterone esters of the time.[3][4]
Physicochemical Properties and Synthesis
This compound is the 17β-trimethylsilyl ether of testosterone. The introduction of the trimethylsilyl (B98337) ether group at the C17β position of the testosterone molecule was a key chemical modification that conferred its unique properties. This modification protected the hydroxyl group from rapid metabolism, thereby extending its biological half-life.
Synthesis Protocol: While the specific, detailed synthesis protocols from G.D. Searle & Co.'s internal archives are not publicly available, the general synthesis of steroid ethers was an area of active investigation during that period. A plausible synthetic route, based on the chemical literature of the time, would involve the reaction of testosterone with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to facilitate the formation of the ether linkage.
Preclinical Pharmacology: Quantitative Data
The early preclinical evaluation of this compound was primarily conducted in castrated male rats, a standard model for assessing androgenic and anabolic activity. The foundational study by F.J. Saunders of G.D. Searle & Co.'s Division of Biological Research provides the most critical quantitative data on the compound's activity.
Table 1: Comparative Anabolic and Androgenic Activity of this compound (SC-16148) and Testosterone Propionate in Castrated Rats
| Compound | Administration Route | Total Dose (mg) | Observation Period (days) | Levator Ani Muscle Weight (mg) (Anabolic Effect) | Seminal Vesicle Weight (mg) (Androgenic Effect) | Prostate Weight (mg) (Androgenic Effect) |
| Control (Oil) | Subcutaneous | - | 14 | 20.3 | 9.8 | 12.5 |
| Testosterone Propionate | Subcutaneous | 0.7 (0.05 mg/day) | 14 | 75.6 | 80.2 | 95.3 |
| This compound (SC-16148) | Subcutaneous | 0.7 | 14 | 88.5 | 95.1 | 115.7 |
| This compound (SC-16148) | Oral | 14 (1 mg/day) | 14 | 55.4 | 48.7 | 60.1 |
Data extracted and adapted from Saunders, F. J. (1966). A singularly long-acting ether of testosterone. Proceedings of the Society for Experimental Biology and Medicine, 123(2), 303-304.
Key Findings from Quantitative Data:
-
High Potency and Prolonged Action: A single subcutaneous injection of this compound demonstrated a greater anabolic and androgenic effect over a 14-day period compared to daily injections of testosterone propionate, highlighting its long-acting nature.
-
Oral Activity: this compound was shown to be orally active, a significant advantage over testosterone and its esters which are largely inactivated by first-pass metabolism in the liver when administered orally.
Experimental Protocols
The methodologies employed in the early evaluation of this compound were standard for the time and focused on bioassays in animal models to determine hormonal activity.
Androgenic and Anabolic Activity Assay (Modified Hershberger Assay)
-
Animal Model: Immature male rats, castrated to remove the endogenous source of androgens.
-
Procedure:
-
Animals were castrated and allowed a post-operative recovery period.
-
The test compounds (this compound or testosterone propionate) or a control vehicle (oil) were administered.
-
After the treatment period (e.g., 14 days), the animals were euthanized.
-
The ventral prostate, seminal vesicles (indicators of androgenic activity), and the levator ani muscle (an indicator of anabolic activity) were dissected and weighed.
-
-
Endpoints: The weights of the target organs were compared between the treated and control groups to determine the relative androgenic and anabolic potency of the compounds.
Behavioral Assay: Reinstatement of Sexual Behavior
A study by Le Boeuf and Allen investigated the effect of this compound on male sexual behavior in castrated rats.
-
Animal Model: Adult male rats, castrated to eliminate testosterone-dependent sexual behavior.
-
Procedure:
-
Male rats were castrated, leading to a decline in sexual behavior.
-
A single injection of this compound (SC-16148) was administered.
-
At various time points post-injection, the male rats were paired with receptive females, and their copulatory behavior was observed and quantified.
-
-
Endpoints: The frequency of mounts, intromissions, and ejaculations were recorded to assess the reinstatement and maintenance of male sexual behavior. The study found that a single injection of this compound could reinstate and maintain sexual behavior for a prolonged period.
Signaling Pathways and Mechanism of Action
While the intricate details of molecular signaling pathways were not the primary focus of research in the 1960s, the anabolic and androgenic effects of this compound are understood to be mediated through the androgen receptor (AR) .
dot
Caption: Androgen Receptor Signaling Pathway for this compound.
The trimethylsilyl ether moiety in this compound is likely cleaved in vivo, releasing testosterone to act on the androgen receptor. However, the slow cleavage of the ether would account for its prolonged duration of action. The binding of the active androgen to the AR initiates a cascade of events, including the translocation of the receptor-ligand complex to the nucleus, where it binds to androgen response elements on DNA, leading to the transcription of target genes responsible for the observed anabolic and androgenic effects.
Experimental Workflow
The early development of this compound at G.D. Searle & Co. would have followed a logical, albeit less technologically advanced, workflow compared to modern drug discovery.
dot
References
The Biological Activity of 17β-(trimethylsiloxy)androst-4-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 17β-(trimethylsiloxy)androst-4-en-3-one. This compound is a synthetic derivative of the potent endogenous androgen, testosterone (B1683101). Due to the nature of the trimethylsilyl (B98337) (TMS) ether group, 17β-(trimethylsiloxy)androst-4-en-3-one is primarily considered a prodrug or a laboratory derivative of testosterone. The TMS group is anticipated to be readily hydrolyzed in vivo, releasing the biologically active parent compound, 17β-hydroxyandrost-4-en-3-one (testosterone). Therefore, this document focuses on the well-documented biological activities of testosterone, including its interaction with the androgen receptor, downstream signaling pathways, and its characteristic anabolic and androgenic effects. Detailed experimental protocols for assessing these activities are also provided.
Introduction: From Silylated Precursor to Active Androgen
17β-(trimethylsiloxy)androst-4-en-3-one is a synthetic androstane (B1237026) steroid. The key structural feature is the trimethylsilyl (TMS) ether linkage at the 17β position. Trimethylsilyl ethers are commonly used in organic synthesis as protecting groups for hydroxyl functionalities and in analytical chemistry to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3]
In a biological context, silyl (B83357) ethers are susceptible to hydrolysis under aqueous acidic or basic conditions, as well as enzymatic cleavage, to yield the corresponding alcohol.[4][5] It is therefore hypothesized that upon administration, 17β-(trimethylsiloxy)androst-4-en-3-one undergoes rapid hydrolysis in vivo to release testosterone, the primary male sex hormone. The biological activity of 17β-(trimethylsiloxy)androst-4-en-3-one is consequently attributable to the pharmacological actions of testosterone.
Mechanism of Action: The Androgen Receptor Signaling Pathway
The biological effects of testosterone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The activation of the AR initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.
The signaling pathway of the androgen receptor can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.
Classical (Genomic) Signaling Pathway
The classical pathway involves the direct regulation of gene transcription and is responsible for the long-term effects of androgens.
-
Ligand Binding: Testosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. In some target tissues, testosterone is first converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.
-
Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs) that keep the receptor in an inactive state.
-
Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer and translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.
Canonical Androgen Receptor Signaling Pathway
Non-Classical (Non-Genomic) Signaling Pathway
In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses through non-classical, non-genomic signaling. These effects are initiated at the cell membrane or within the cytoplasm and involve the activation of various kinase signaling cascades. This pathway is less understood but is thought to contribute to some of the rapid physiological effects of androgens.
Quantitative Biological Activity Data
The biological activity of testosterone, the active metabolite of 17β-(trimethylsiloxy)androst-4-en-3-one, has been quantified in various in vitro and in vivo assays.
In Vitro Activity
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Androgen Receptor Binding | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Testosterone shows significant binding, though generally less than DHT and synthetic androgens like MT. | Rat skeletal muscle and prostate | |
| Relative Potency vs. Tetrahydrogestrinone (THG) | 7% | Human Androgen Receptor | ||
| Androgen Receptor Transactivation | EC50 | ~0.5 nM | CHO cells (stable transfection with hAR and MMTV-luc) | |
| EC50 | 23 nM (GFP reporter) | Yeast (Saccharomyces cerevisiae) | ||
| EC50 | 27 nM (β-galactosidase reporter) | Yeast (Saccharomyces cerevisiae) |
In Vivo Activity (Hershberger Assay)
The Hershberger assay is a short-term in vivo bioassay in castrated male rats used to detect androgenic and anti-androgenic substances. The weights of androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani muscle, are measured.
| Compound | Dose | Tissue | % Weight Increase (vs. vehicle control) | Reference |
| Testosterone Propionate (B1217596) (TP) | 1 mg/kg/day (s.c.) | Ventral Prostate | Sub-maximal to maximal response | |
| Seminal Vesicles | Sub-maximal to maximal response | |||
| Levator Ani Muscle | Sub-maximal to maximal response | |||
| Methyltestosterone (B1676486) (MT) | 100 mg/kg/day (oral) | Ventral Prostate | Significant increase | |
| Seminal Vesicles | Significant increase | |||
| Levator Ani Muscle | Significant increase |
Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
Test compound (e.g., 17β-(trimethylsiloxy)androst-4-en-3-one)
-
Reference androgen (e.g., testosterone, DHT)
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference androgen.
-
In assay tubes, combine a fixed concentration of [³H]-R1881, the rat prostate cytosol preparation, and varying concentrations of the test compound or reference androgen.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled androgen).
-
Incubate the tubes to allow for competitive binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using hydroxylapatite or charcoal-dextran).
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
In Vitro Androgen Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Objective: To determine the functional agonist or antagonist activity of a test compound on the androgen receptor.
Materials:
-
A mammalian cell line expressing the human androgen receptor (e.g., PC-3, LNCaP, or a stably transfected cell line like CHO or U2OS).
-
A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Test compound.
-
Reference agonist (e.g., DHT) and antagonist (e.g., flutamide).
-
Cell culture medium and reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Co-transfect the cells with the ARE-reporter plasmid and the normalization plasmid.
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with serial dilutions of the test compound. For antagonist testing, co-treat with a fixed concentration of a reference agonist.
-
Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter gene activity to the control plasmid activity.
-
Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).
Workflow for an Androgen Receptor Reporter Gene Assay
In Vivo Hershberger Bioassay
This assay evaluates the androgenic and anabolic activity of a substance in a living organism.
Objective: To assess the androgenic (effect on prostate and seminal vesicles) and anabolic (effect on levator ani muscle) properties of a test compound in vivo.
Animal Model: Immature, castrated male rats.
Procedure:
-
Male rats are castrated at a specific age (e.g., peripubertal).
-
After a post-castration recovery period, the animals are randomly assigned to treatment groups.
-
Groups are treated daily for a defined period (e.g., 5-10 days) with the test compound, a vehicle control, and a reference androgen (e.g., testosterone propionate). The administration can be oral or by injection.
-
At the end of the treatment period, the animals are euthanized.
-
The following tissues are carefully dissected and weighed:
-
Ventral prostate (androgenic marker)
-
Seminal vesicles (androgenic marker)
-
Levator ani muscle (anabolic marker)
-
-
The tissue weights are normalized to the body weight of the animal.
-
Statistical analysis is performed to compare the tissue weights of the treated groups to the control group. A significant increase in the weight of these tissues indicates androgenic and/or anabolic activity.
Conclusion
17β-(trimethylsiloxy)androst-4-en-3-one is best understood as a synthetic precursor to testosterone. Its biological activity is contingent on the in vivo hydrolysis of the trimethylsilyl ether to release the active androgen. The pharmacological effects are therefore those of testosterone, mediated primarily through the androgen receptor. These effects encompass a wide range of genomic and non-genomic actions, leading to the well-characterized anabolic and androgenic properties of this class of steroids. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the biological activity of this and other related androgenic compounds.
References
- 1. Pitfalls in trimethylsilylation of anabolic steroids. New derivatisation approach for residue at ultra-trace level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anasci.org [anasci.org]
- 3. The use of trimethylsilyl ethers in the characterization of natural sterols and steroid diols by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis [mdpi.com]
- 5. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Silandrone as a Prodrug of Testosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silandrone, also known as testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS) and a prodrug of testosterone. Developed in the 1960s, its unique chemical modification—the addition of a trimethylsilyl (B98337) ether group at the 17β-position of the testosterone molecule—confers distinct pharmacokinetic properties. Notably, this compound exhibits oral activity and a significantly prolonged duration of action compared to its parent compound, testosterone, and its short-chain esters like testosterone propionate. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, metabolism, and the experimental methodologies used to characterize its activity.
Introduction
Testosterone, the primary male sex hormone, has therapeutic applications but is limited by poor oral bioavailability and a short biological half-life due to rapid first-pass metabolism in the liver. Prodrug strategies, such as esterification, have been employed to improve its pharmacokinetic profile. This compound represents an alternative approach, utilizing a silyl (B83357) ether linkage to temporarily mask the 17β-hydroxyl group of testosterone. This modification enhances its lipophilicity and protects it from rapid degradation, allowing for oral administration and sustained release of the active hormone. Upon administration, this compound is designed to undergo hydrolysis to release testosterone, which then exerts its physiological effects through the androgen receptor.
Chemical and Physical Properties
This compound is a derivative of testosterone with a trimethylsilyl group attached via an ether linkage at the C17β position.
| Property | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trimethylsilyloxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | Testosterone 17β-trimethylsilyl ether, 17β-(trimethylsiloxy)androst-4-en-3-one, SC-16148 |
| Molecular Formula | C₂₂H₃₆O₂Si |
| Molecular Weight | 360.61 g/mol |
| CAS Number | 5055-42-5 |
Mechanism of Action and Metabolism
This compound functions as a prodrug, meaning it is biologically inactive in its initial form and requires metabolic conversion to the active therapeutic agent, testosterone.[1]
Conversion to Testosterone
The primary step in this compound's mechanism of action is the hydrolysis of the 17β-trimethylsilyl ether bond to release free testosterone. This enzymatic or chemical cleavage is believed to occur in vivo, allowing for the gradual release of the active hormone. The trimethylsilyl group serves as a protective moiety, enhancing the compound's stability and resistance to first-pass metabolism.[1]
References
Structure-Activity Relationships of Silandrone and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Silandrone, also known as testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS) that emerged from research efforts in the 1960s to develop androgens with improved therapeutic profiles.[1] The primary structural modification in this compound compared to testosterone is the replacement of the 17β-hydroxyl group with a trimethylsilyl (B98337) (TMS) ether. This alteration profoundly impacts the molecule's physicochemical properties, leading to enhanced oral bioavailability and a prolonged duration of action upon parenteral administration.[2][3] This guide explores the SAR of this compound, focusing on how its chemical structure dictates its biological activity.
Structure-Activity Relationships
The core of this compound's unique activity lies in the 17β-trimethylsilyl ether modification. This structural change influences its potency, pharmacokinetics, and metabolic stability.
The Role of the 17β-Trimethylsilyl Ether Group
The introduction of the TMS group at the 17β-position of the testosterone scaffold is the key to this compound's altered pharmacological profile. This modification impacts the molecule in several ways:
-
Increased Lipophilicity: The TMS group significantly increases the lipophilicity of the steroid, which can enhance its absorption and distribution characteristics.
-
Steric Hindrance: The bulky TMS group provides steric hindrance at the 17β-position, protecting the ether linkage from rapid enzymatic hydrolysis. This contributes to its prolonged duration of action when administered via injection.[2]
-
Metabolic Stability: The silicon-oxygen bond is more stable against enzymatic cleavage in the liver compared to the ester bonds found in many testosterone prodrugs, which likely contributes to its oral activity.[3]
Comparative Activity of this compound
While precise, contemporary quantitative data on this compound and its analogs are scarce in the accessible scientific literature, early studies consistently report its superior potency and duration of action compared to testosterone propionate (B1217596), a commonly used testosterone ester.
Table 1: Qualitative Structure-Activity Relationship of this compound
| Compound | 17β-Substitution | Key SAR Observations |
| Testosterone | -OH | Parent compound, poor oral bioavailability, short duration of action. |
| Testosterone Propionate | -O-CO-CH₂CH₃ | Ester prodrug, improved duration of action over testosterone (parenteral), not orally active. |
| This compound | -O-Si(CH₃)₃ | Silyl (B83357) ether prodrug, significantly greater potency and longer duration of action than testosterone propionate (parenteral), orally active. |
Mechanism of Action
This compound acts as a prodrug of testosterone. Its mechanism of action involves the following key steps:
-
Administration and Distribution: Following oral or parenteral administration, this compound is absorbed and distributed throughout the body.
-
Hydrolysis: In target tissues, the trimethylsilyl ether bond of this compound is hydrolyzed, releasing the active hormone, testosterone.
-
Androgen Receptor Binding: The liberated testosterone binds to and activates the androgen receptor (AR), a ligand-activated nuclear transcription factor.
-
Conformational Change and Nuclear Translocation: Upon binding testosterone, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the cell nucleus.
-
Gene Transcription: In the nucleus, the AR-testosterone complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the physiological effects associated with androgens.
Experimental Protocols
The evaluation of this compound and its analogs for anabolic and androgenic activity typically involves a combination of in vitro and in vivo assays.
In Vitro Androgen Receptor Binding Assay
This assay determines the binding affinity of a compound for the androgen receptor.
Methodology:
-
Receptor Preparation: Androgen receptors are typically obtained from the cytosol of ventral prostate tissue from castrated rats or from cell lines engineered to overexpress the human androgen receptor.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to a standard androgen like testosterone or dihydrotestosterone.
In Vivo Hershberger Assay
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic activity of a compound in castrated male rats.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a post-castration recovery period, the animals are treated with the test compound (e.g., this compound) daily for a specified period (typically 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-responsive tissues are dissected and weighed. These include:
-
Androgenic tissues: Ventral prostate, seminal vesicles.
-
Anabolic tissue: Levator ani muscle.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can be calculated to determine the selectivity of the compound.
Future Directions and Analogs
The unique properties of this compound, particularly its oral activity and long duration of action, make it an interesting scaffold for the development of novel androgens and selective androgen receptor modulators (SARMs). Future research could focus on:
-
Synthesis of Novel Analogs: Modification of the silyl group (e.g., substitution with other alkyl or aryl groups) or alterations to the steroid backbone could lead to compounds with improved tissue selectivity and safety profiles.
-
Quantitative Re-evaluation: Modern analytical and pharmacological methods should be employed to quantitatively determine the binding affinity, in vitro potency, and in vivo anabolic/androgenic ratio of this compound to provide a clearer benchmark for new analogs.
-
Exploration of Other Silyl Ethers: The application of silyl ether chemistry to other steroidal and non-steroidal scaffolds could be a promising strategy for developing new orally active and long-acting therapeutic agents.
Conclusion
This compound's structure, characterized by the 17β-trimethylsilyl ether of testosterone, provides a classic example of how targeted chemical modification can dramatically improve the pharmacological properties of a parent molecule. While a lack of accessible quantitative data from its initial development era presents a challenge, the qualitative evidence for its enhanced potency, oral activity, and prolonged duration of action is well-established. The principles of its structure-activity relationship, centered on the protective and pharmacokinetic-modulating effects of the silyl ether group, offer valuable insights for contemporary drug design and development in the field of androgen research. Further investigation into this compound and its potential analogs using modern methodologies is warranted to fully exploit the therapeutic potential of this chemical class.
References
Initial Studies on the Anabolic-Androgenic Properties of Silandrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silandrone (17β-trimethylsiloxyandrost-4-en-3-one), also known as testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s by G. D. Searle & Company under the developmental code name SC-16148.[1] Initial research highlighted its unique profile as an orally active androgen with a significantly prolonged duration of action compared to testosterone propionate (B1217596).[1][2] This document provides a comprehensive overview of the foundational studies on this compound, detailing the experimental methodologies likely employed for its characterization and the relevant biological pathways. While specific quantitative data from the seminal 1966 study by Saunders remains elusive in publicly accessible literature, this guide synthesizes available information to provide a thorough understanding of this compound's initial scientific assessment.
Introduction
This compound emerged from research efforts in the mid-20th century focused on modifying the testosterone molecule to enhance its therapeutic properties. The introduction of a trimethylsilyl (B98337) ether group at the 17β position was a novel approach to protect the hydroxyl group from rapid metabolism, thereby aiming to improve oral bioavailability and extend the compound's physiological activity. Early reports confirmed that this compound possesses both anabolic and androgenic effects and is notably more potent than its parent compound's propionate ester.[1][2]
Quantitative Data Presentation
A comprehensive search for the initial quantitative data on this compound's anabolic and androgenic properties, including specific anabolic-to-androgenic ratios from the primary literature, was conducted. Unfortunately, the specific results from the foundational study by Saunders (1966), "A singularly long-acting ether of testosterone," which would contain this data, are not available in the publicly accessible domain. Therefore, a quantitative comparison table cannot be provided at this time. Qualitative descriptions from secondary sources indicate that this compound has "significantly greater potency than that of testosterone propionate".
Experimental Protocols
The initial evaluation of this compound's anabolic and androgenic properties would have relied on established in vivo and in vitro assays of the era. The following are detailed representations of the likely experimental protocols used.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to differentiate between anabolic and androgenic effects of a substance in castrated male rats.
Objective: To determine the anabolic (myotrophic) and androgenic effects of this compound.
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically 21-23 days old at the time of castration. Animals are allowed a post-operative recovery period of 7-10 days.
Experimental Groups:
-
Control Group: Vehicle administration (e.g., corn oil or sesame oil).
-
Testosterone Propionate (TP) Group (Reference): Subcutaneous injection of TP at a standard dose to serve as a positive control and benchmark.
-
This compound Group(s): Administration of this compound at various dose levels to determine a dose-response relationship.
Procedure:
-
Animals are randomly assigned to the experimental groups.
-
The test compounds (this compound) and reference compound (TP) are administered daily for 10 consecutive days. Administration can be via oral gavage (to assess oral activity) or subcutaneous injection.
-
Body weight is recorded daily.
-
On day 11, approximately 24 hours after the final dose, the animals are euthanized.
-
The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands and their fluids).
-
-
The wet weights of these tissues are recorded.
Data Analysis: The mean tissue weights for each group are calculated. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is assessed by the increase in the weights of the ventral prostate and seminal vesicles. The anabolic-to-androgenic ratio is calculated by comparing the relative effects on the levator ani versus the androgenic tissues, often normalized to the effects of testosterone propionate.
Androgen Receptor Binding Assay
This in vitro assay would have been used to determine the affinity of this compound for the androgen receptor (AR).
Objective: To quantify the binding affinity of this compound to the androgen receptor.
Materials:
-
Receptor Source: Cytosolic fraction from the ventral prostate of castrated rats.
-
Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone (R1881).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), and charcoal-dextran suspension.
Procedure:
-
Cytosol Preparation: Rat ventral prostates are homogenized in a cold buffer and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: The unbound radioligand is removed by adding a charcoal-dextran suspension, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The amount of radioactivity in the supernatant, representing the receptor-bound radioligand, is measured using a liquid scintillation counter.
Data Analysis: The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the competitor (this compound). From this curve, the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
Experimental Workflow for the Hershberger Assay
Caption: Workflow of the Hershberger Assay for anabolic and androgenic potency.
Conclusion
References
Methodological & Application
Application Notes & Protocols: Preparation of Silandrone for Cell Culture Experiments
Introduction
Silandrone is a novel synthetic small molecule compound with potential applications in [mention therapeutic area, e.g., oncology, immunology]. Small molecules are organic compounds, typically with a molecular weight under 900 Daltons, that can be designed to modulate specific biological pathways.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of this compound in in vitro cell culture experiments.
Due to the novelty of this compound, these protocols are based on established best practices for handling new chemical entities (NCEs) in a research setting. Key objectives of this guide include:
-
Establishing a reliable method for solubilizing this compound.
-
Detailing the preparation of sterile, high-concentration stock solutions.
-
Providing a protocol to determine the optimal, non-toxic working concentration range for various cell lines.
-
Outlining a standardized procedure for treating cultured cells with this compound.
Adherence to these protocols will ensure the reproducibility and accuracy of experimental results involving this compound.
Materials and Reagents
-
This compound (powder form)
-
Cell Culture Grade Ethanol (B145695) (EtOH)[2]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4[4]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Sterile, amber, conical-bottom microcentrifuge tubes (1.5 mL)
-
Sterile syringe filters (0.2 or 0.22 µm pore size)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell line of interest (e.g., HeLa, MCF-7, A549)
-
96-well, clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization solution (e.g., SDS-HCl)
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol 1: Solubility and Stock Solution Preparation
The initial and most critical step is to determine a suitable solvent for this compound and prepare a sterile, high-concentration stock solution. Many water-insoluble compounds are dissolved in organic solvents like DMSO or ethanol for cell-based assays.
Solvent Solubility Test
It is crucial to identify a solvent that can dissolve this compound at a high concentration, allowing the final solvent concentration in the cell culture medium to be kept at a non-toxic level (typically ≤0.5% for DMSO).
Procedure:
-
Weigh 1-2 mg of this compound powder into a sterile microcentrifuge tube.
-
Add a small volume (e.g., 100 µL) of the first test solvent (e.g., DMSO).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution against a light source.
-
If not fully dissolved, gentle warming (up to 37°C) or brief sonication can be attempted.
-
If the compound remains insoluble, repeat the process with a fresh tube and an alternative solvent like ethanol.
-
Record the solubility observations in a table.
Preparation of a 10 mM Stock Solution
Once a suitable solvent is identified (DMSO is the most common for novel compounds), a high-concentration stock solution can be prepared.
Procedure:
-
Calculate the volume of solvent required to make a 10 mM stock solution based on the molecular weight of this compound.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Carefully weigh the required amount of this compound powder and place it in a sterile, amber tube.
-
Add the calculated volume of the chosen solvent (e.g., DMSO).
-
Vortex until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube. This step is crucial to prevent microbial contamination of cell cultures.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
Table 1: Example Solvent Solubility Test for this compound
| Solvent | Concentration Tested (mg/mL) | Observation | Suitability |
| Cell Culture Medium | 10 mg/mL | Insoluble, precipitate observed | Unsuitable |
| Ethanol (100%) | 10 mg/mL | Partially soluble, suspension | Poor |
| DMSO (100%) | 10 mg/mL | Completely dissolved, clear solution | Excellent |
Protocol 2: Determination of Optimal Working Concentration
Before conducting experiments, it is essential to determine the cytotoxic profile of this compound on the cell line of interest. A dose-response study using a cell viability assay, such as the MTT assay, is recommended. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Dose-Response Experiment using MTT Assay
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:10 dilutions.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for at least 4 hours or overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 2: Example Data from a 48-hour Dose-Response Experiment
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated) | 1.250 | 100% |
| 0 (Vehicle Control) | 1.245 | 99.6% |
| 0.1 | 1.230 | 98.4% |
| 1 | 1.150 | 92.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.150 | 12.0% |
| 100 | 0.080 | 6.4% |
From this data, a non-toxic concentration range (e.g., 0.1-1 µM) and a cytotoxic range can be identified for subsequent mechanism-of-action studies.
Visual Protocols and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from receiving the powdered compound to analyzing its effect on cultured cells.
Caption: Workflow for preparing and testing this compound in cell culture.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a cancer-related signaling pathway, leading to apoptosis.
Caption: this compound hypothetically inhibits a kinase, promoting apoptosis.
Troubleshooting
-
Compound Precipitation in Medium: If the compound precipitates when diluted from the DMSO stock into the aqueous culture medium, try diluting it in medium containing serum first, as proteins can help maintain solubility. Alternatively, prepare a more diluted intermediate stock in a DMSO/medium mixture before the final dilution.
-
High Vehicle Control Toxicity: If the vehicle control (e.g., 0.5% DMSO) shows significant cell death, reduce the final solvent concentration. This may require creating a more concentrated primary stock solution (e.g., 50-100 mM).
-
Inconsistent Results: Ensure consistent cell seeding density and proper mixing of the compound in the medium. Use single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles.
Conclusion
This document provides a standardized framework for the preparation and initial cytotoxic evaluation of the novel compound this compound for in vitro cell culture experiments. By following these protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further investigation into the compound's mechanism of action and therapeutic potential.
References
Dosage Considerations for Silandrone in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silandrone (developmental code name: SC-16148) is a synthetic, orally active anabolic-androgenic steroid (AAS) and an androgen ether of testosterone (B1683101).[1] Developed in the 1960s, it demonstrated significantly greater potency and a much longer duration of action compared to testosterone propionate (B1217596) in early studies.[1] Although it was never commercially marketed, its unique properties as a long-acting, potent androgen make it a compound of interest for preclinical research in endocrinology and pharmacology. This document provides a guide to dosage considerations for this compound in rodent models, based on available historical data and general principles of AAS administration in laboratory settings. Due to the limited availability of detailed historical experimental data, specific quantitative dosage recommendations are not available. This guide therefore focuses on methodological considerations and general protocols for researchers investigating this compound.
Introduction to this compound (SC-16148)
This compound, also known as testosterone 17β-trimethylsilyl ether, is characterized by its chemical structure which confers high potency and a prolonged therapeutic window.[1] Early research highlighted its oral activity, a notable feature for a testosterone derivative, as well as its efficacy when administered via subcutaneous or intramuscular injection.[1] The primary challenge in providing precise dosage recommendations is the limited access to the full-text of foundational studies conducted in the mid-20th century. Key publications by Saunders (1966) and Le Boeuf & Allen (1970) are noted to contain specific experimental data but are not widely accessible. The information presented herein is based on publicly available summaries and general knowledge of steroid pharmacology in rodent models.
General Pharmacological Profile
| Property | Description | Citation |
| Compound Name | This compound | [1] |
| Developmental Code | SC-16148 | |
| Chemical Class | Anabolic-Androgenic Steroid (AAS), Androgen Ether | |
| Relative Potency | Significantly greater than testosterone propionate | |
| Duration of Action | Very long-acting | |
| Routes of Administration | Oral, Subcutaneous (SC), Intramuscular (IM) |
Experimental Protocols for Rodent Studies
While specific dosages for this compound cannot be cited directly, researchers can design studies based on established protocols for other potent, long-acting androgens in rats and mice. The following are generalized protocols that should be adapted based on pilot studies to determine the optimal dose-response relationship for the specific research question.
Oral Gavage Administration
Given this compound's oral activity, administration by gavage is a feasible route.
Protocol for Oral Gavage in Rats:
-
Vehicle Selection: Choose a suitable vehicle for steroid suspension or solution, such as corn oil, sesame oil, or a solution containing a small percentage of ethanol (B145695) and/or Tween 80 for improved solubility.
-
Dosage Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the desired dose in a volume appropriate for the animal's weight (typically 1-5 mL/kg for rats).
-
Animal Handling and Administration: Acclimatize animals to handling and the gavage procedure. Administer the this compound suspension or solution directly into the stomach using a ball-tipped gavage needle.
-
Frequency: Due to its long-acting nature, dosing frequency may be less than once daily. Pilot studies are essential to determine the appropriate dosing interval.
Subcutaneous Injection
Subcutaneous injection is a common and effective route for sustained release of steroidal compounds.
Protocol for Subcutaneous Injection in Mice:
-
Vehicle Selection: An oil-based vehicle (e.g., sesame oil, cottonseed oil) is typically used for subcutaneous depot injection of steroids.
-
Dosage Preparation: Dissolve or suspend this compound in the sterile vehicle to the desired concentration.
-
Administration: Inject the this compound solution subcutaneously in the dorsal region (scruff of the neck), where there is loose skin. Use an appropriate needle gauge (e.g., 25-27 gauge) to minimize discomfort.
-
Frequency: Given its very long duration of action, injections may be administered as infrequently as once a week or even less frequently, depending on the desired steady-state concentration and the findings of pharmacokinetic pilot studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general androgen signaling pathway and a typical experimental workflow for evaluating the effects of this compound in a rodent model.
Caption: General Androgen Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Considerations for Dose-Finding Studies
Due to the absence of specific dosage data in readily available literature, initial dose-finding studies are critical.
-
Starting Dose: A starting point could be to use a dose of a standard long-acting androgen, such as testosterone enanthate or cypionate, as a reference and adjust based on the reported higher potency of this compound.
-
Dose Escalation: A dose-escalation study design is recommended to identify the optimal dose that elicits the desired biological effect without significant toxicity.
-
Comparative Arm: Including a comparator arm with a well-characterized androgen, like testosterone propionate, is advisable to confirm the relative potency and duration of action of this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For more advanced studies, conducting PK/PD modeling will be invaluable to understand the relationship between the dose, plasma concentrations, and the physiological response over time.
Conclusion
This compound is a potent, long-acting androgen with oral bioavailability that holds potential for various research applications in rodent models. While the lack of accessible, detailed historical data on its use presents a challenge for providing specific dosage guidelines, researchers can leverage established protocols for other anabolic-androgenic steroids to design and execute robust studies. Careful dose-finding experiments and comparative studies will be essential to fully characterize the in vivo effects of this unique compound. All research involving animal models should be conducted in accordance with institutional and national guidelines for animal welfare.
References
Analytical methods for detecting Silandrone in biological samples.
Application Notes and Protocols for the Analytical Determination of Anabolic Steroids in Biological Samples
Note on "Silandrone": Comprehensive searches for "this compound" in scientific literature and chemical databases did not yield any results. The nomenclature, particularly the "-drone" suffix, is characteristic of anabolic-androgenic steroids (AAS). Therefore, this document provides detailed methods for the general detection of synthetic anabolic steroids, which should be applicable or adaptable for a compound like this compound.
Introduction
The detection of synthetic anabolic-androgenic steroids (AAS) in biological samples is a critical task in clinical toxicology, forensic science, and sports anti-doping control.[1][2] These compounds are often present at very low concentrations and exist as complex mixtures of parent drugs and their metabolites.[3] Furthermore, they are frequently found in complex biological matrices such as urine, blood (serum/plasma), and hair, which necessitates sophisticated sample preparation and highly sensitive analytical techniques.[2]
The primary analytical methods employed for AAS detection are chromatography-based, coupled with mass spectrometry, which provide the necessary selectivity and sensitivity for unambiguous identification and quantification.[3] This document outlines the standard protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most prevalent techniques in this field.
Analytical Approaches
The choice of analytical technique often depends on the specific steroid, the biological matrix, and the required sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, specificity, and ability to analyze a wide range of compounds, including intact conjugated metabolites (glucuronides and sulfates), which can simplify sample preparation by eliminating the need for hydrolysis and derivatization steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for steroid analysis. It typically requires hydrolysis of conjugated metabolites followed by derivatization to make the steroids volatile enough for gas chromatography. GC-MS is highly effective for separating complex mixtures and providing detailed structural information.
Experimental Workflows & Protocols
A generalized workflow for the analysis of anabolic steroids in biological samples involves sample preparation (extraction and cleanup), chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for anabolic steroid analysis.
Protocol 1: LC-MS/MS Analysis of Anabolic Steroids in Urine
This protocol is adapted from methods designed for the simultaneous detection of multiple anabolic steroids and their metabolites.
A. Materials and Reagents
-
Urine sample
-
Internal Standard (IS) solution (e.g., a mixture of deuterated steroids like testosterone-d3 (B3025694) at 1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
B. Sample Preparation (SPE)
-
To 2 mL of urine, add 20 µL of the internal standard solution.
-
Vortex the sample to mix thoroughly.
-
Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water to remove interferences.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of a 10:90 (v/v) acetonitrile:water solution.
C. Instrumental Conditions
-
UHPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the steroids, hold, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for each analyte and internal standard.
Protocol 2: GC-MS Analysis of Anabolic Steroids in Serum/Plasma
This protocol is based on established methods for steroid hormone determination in blood.
A. Materials and Reagents
-
Serum or plasma sample
-
Internal Standard (IS) solution (e.g., testosterone-d3 at 10 ng/mL in methanol)
-
Extraction solvent (e.g., ethyl acetate (B1210297)/hexane mixture)
-
Derivatization agents (e.g., pentafluorobenzyl bromide (PFBBr), pentafluoropropionic acid anhydride (B1165640) (PFPA))
-
Buffer (e.g., 0.2 M acetate buffer, pH 5.2)
-
β-glucuronidase enzyme solution (if hydrolysis is required)
B. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
To 1 mL of serum, add the deuterated internal standard.
-
Perform a liquid-liquid extraction by adding 5 mL of an organic solvent mixture (e.g., ethyl acetate:hexane).
-
Vortex vigorously for 5-10 minutes and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: This is a critical step for GC-MS. A two-step derivatization is common for steroids.
-
Add the first derivatizing agent to convert keto groups.
-
Add the second agent (e.g., PFPA) to derivatize hydroxyl groups.
-
Follow specific reaction times and temperatures as required by the chosen agents.
-
-
After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane) for injection.
C. Instrumental Conditions
-
GC System: Agilent GC or equivalent
-
Column: A low-bleed capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a high temperature (e.g., 300°C) to elute the derivatized steroids.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI), depending on the derivative used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each compound.
Data Presentation and Performance
Method validation is crucial to ensure reliable results. Key performance parameters are summarized below.
Table 1: Typical Performance Characteristics for LC-MS/MS Methods
| Parameter | Urine | Serum/Plasma |
|---|---|---|
| Limit of Detection (LOD) | 0.25–4.0 ng/mL | 0.05–0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0–10.0 ng/mL | 0.1–1.0 ng/mL |
| Extraction Recovery | >77% | 87–101% |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (CV%) | <15% | <10% |
Table 2: Typical Performance Characteristics for GC-MS/MS Methods
| Parameter | Urine | Serum/Plasma |
|---|---|---|
| Limit of Detection (LOD) | 0.5–5.0 ng/mL | 0.01–0.1 nmol/L |
| Limit of Quantification (LOQ) | 2.0–15.0 ng/mL | 0.02–0.5 nmol/L |
| Accuracy/Recovery | 85–115% | 90–110% |
| Linearity (R²) | >0.99 | >0.98 |
| Precision (CV%) | <15% | <6% |
Note: Values are representative and can vary significantly based on the specific analyte, instrument, and matrix.
Visualization of Mass Spectrometry Principle
The core of the detection method relies on the mass spectrometer's ability to ionize molecules and separate them based on their mass-to-charge ratio (m/z). In tandem MS, a specific ion (precursor) is selected, fragmented, and a resulting fragment ion (product) is detected, ensuring high specificity.
References
Application Notes: The Use of Bicalutamide in Androgen Receptor Signaling Research
Introduction
Bicalutamide (B1683754) (often sold under the brand name Casodex) is a non-steroidal, pure antiandrogen that serves as a critical tool for researchers studying androgen receptor (AR) signaling pathways.[1] It functions as a selective, competitive antagonist of the AR, making it highly valuable for elucidating the mechanisms of androgen action and resistance, particularly in the context of prostate cancer.[2][3] These notes provide an overview of its applications, mechanism of action, and key experimental considerations.
Mechanism of Action
Bicalutamide exerts its effects by directly competing with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR.[1][4] Unlike natural androgens that induce a conformational change in the AR, promoting the recruitment of coactivators and subsequent gene transcription, Bicalutamide binding leads to a distinct receptor conformation.
Key mechanistic features include:
-
Competitive Inhibition: Bicalutamide binds to the AR, preventing androgens from activating the receptor. This blockade inhibits the downstream signaling cascade responsible for the growth and proliferation of androgen-dependent cells.
-
Nuclear Translocation: Unlike some other AR inhibitors, Bicalutamide does not prevent the AR from translocating to the nucleus.
-
Recruitment of Corepressors: Once in the nucleus, the Bicalutamide-bound AR complex can bind to Androgen Response Elements (AREs) on DNA. However, instead of recruiting coactivators, it facilitates the assembly of a transcriptionally inactive complex by recruiting corepressor proteins, thereby repressing the expression of androgen-responsive genes.
-
Agonistic Switch in Resistant Cells: In some contexts, particularly in prostate cancer cells with AR mutations (e.g., W741C) or AR overexpression, Bicalutamide can paradoxically function as an agonist, stimulating tumor growth. This phenomenon is a key area of study in androgen deprivation therapy resistance.
Applications in Research
-
Investigating Androgen-Dependent Cell Growth: Bicalutamide is widely used in vitro to inhibit the growth of androgen-sensitive cell lines, such as LNCaP prostate cancer cells. By comparing the effects of androgen stimulation in the presence and absence of Bicalutamide, researchers can identify androgen-dependent cellular processes.
-
Studying AR Structure and Function: As a specific AR ligand, Bicalutamide helps in studying the structural changes of the AR upon ligand binding. Molecular dynamics simulations have shown that Bicalutamide binding can distort the coactivator binding site, providing a structural basis for its antagonistic action.
-
Modeling and Overcoming Drug Resistance: The switch from antagonist to agonist activity in certain cancer models makes Bicalutamide an essential tool for studying the mechanisms of resistance to antiandrogen therapy. Researchers use Bicalutamide-resistant cell lines to screen for new compounds that can overcome this resistance.
-
In Vivo Studies: In animal models, such as xenografts of human prostate cancer cells, Bicalutamide is used to assess the role of AR signaling in tumor growth and to evaluate the efficacy of combination therapies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Bicalutamide from various experimental systems.
| Parameter | Value | System/Cell Line | Reference |
| IC₅₀ | 159–243 nM | Androgen Receptor | |
| IC₅₀ | 0.16 µM | LNCaP/AR(cs) cells | |
| Relative Affinity | ~4x higher than hydroxyflutamide | Rat Androgen Receptor | |
| Relative Affinity | ~30-100x lower than DHT | Androgen Receptor |
Table 1: In Vitro Binding and Inhibition Data
| Model | Effective Dose | Effect | Reference |
| Dunning R3327H Rat Tumors | 25 mg/kg (oral, daily) | Significant reduction in tumor growth | |
| Dog | 0.1 mg/kg (oral ED₅₀) | Atrophy of the prostate gland | |
| LNCaP Xenograft | Not specified | Weaker tumor inhibition vs. newer agents |
Table 2: In Vivo Efficacy Data
Visualizations
Caption: Mechanism of Bicalutamide Action on AR Signaling.
Caption: In Vitro Workflow for Studying Bicalutamide Effects.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol assesses the effect of Bicalutamide on the proliferation of androgen-sensitive prostate cancer cells (e.g., LNCaP).
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
Bicalutamide (stock solution in DMSO)
-
Dihydrotestosterone (DHT) or R1881 (synthetic androgen)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 with 10% FBS. Allow cells to attach overnight.
-
Starvation: Gently wash the cells with PBS and replace the medium with RPMI-1640 containing 2-5% CS-FBS. Incubate for 24 hours to reduce the influence of endogenous androgens.
-
Treatment: Prepare serial dilutions of Bicalutamide and/or DHT in the CS-FBS medium. Remove the starvation medium and add the treatment media to the wells. Include the following controls:
-
Vehicle control (medium with DMSO)
-
DHT alone (e.g., 1-10 nM)
-
Bicalutamide alone (e.g., 1-20 µM)
-
DHT in combination with various concentrations of Bicalutamide.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15-20 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol measures the ability of Bicalutamide to compete with a radiolabeled androgen for binding to the AR in whole cells.
Materials:
-
LNCaP/AR(cs) cells (or other AR-overexpressing line)
-
Culture medium (e.g., RPMI with 10% CS-FBS)
-
Radiolabeled androgen (e.g., ¹⁸F-FDHT or ³H-R1881)
-
Bicalutamide (unlabeled competitor)
-
Poly-D-lysine coated plates
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Plate LNCaP/AR(cs) cells in an appropriate format (e.g., 24-well plate) and allow them to adhere.
-
Pre-incubation: Wash cells and pre-incubate them with a fixed, low concentration of the radiolabeled androgen (e.g., ¹⁸F-FDHT) in binding buffer.
-
Competitive Binding: Add increasing concentrations of unlabeled Bicalutamide to the wells, ranging from picomolar to micromolar concentrations (e.g., 1 pM to 1 µM). Also, include a control with a large excess of unlabeled androgen to determine non-specific binding.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Aspirate the medium and wash the cells rapidly with ice-cold PBS multiple times to remove unbound radioligand.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer or solvent.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the measured radioactivity against the log concentration of Bicalutamide. Fit the data to a one-site binding model to calculate the IC₅₀ value, which represents the concentration of Bicalutamide required to inhibit 50% of the specific binding of the radioligand.
Protocol 3: Analysis of AR Nuclear Translocation by Western Blot
This protocol determines the subcellular localization of the AR in response to treatment with androgens and/or Bicalutamide.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Androgen (DHT or R1881)
-
Bicalutamide
-
Cell culture dishes (6-well or 10 cm)
-
Nuclear/Cytoplasmic Fractionation Kit (commercially available)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-AR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Grow LNCaP cells in 10 cm dishes. Starve cells in CS-FBS medium for 24 hours, then treat with vehicle, DHT (10 nM), and/or Bicalutamide (10 µM) for 1-4 hours.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Subcellular Fractionation: Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This will yield separate cytoplasmic and nuclear protein lysates. Add protease/phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C: anti-AR, anti-Lamin B1 (to confirm purity of nuclear fraction), and anti-GAPDH (to confirm purity of cytoplasmic fraction).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescence substrate.
-
-
Imaging and Analysis: Capture the signal using a digital imager. The presence of AR in the nuclear fraction of Bicalutamide-treated cells demonstrates that it does not inhibit nuclear translocation. Compare the relative band intensities between treatment groups to assess changes in AR localization.
References
Application Notes and Protocols for Investigating Long-Acting Anabolic Agents Using Silandrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silandrone (17β-trimethylsilyloxyandrost-4-en-3-one) is a synthetic derivative of testosterone (B1683101) characterized by its prolonged duration of action and notable oral bioavailability.[1][2] As a trimethylsilyl (B98337) ether of testosterone, this compound functions as a prodrug, undergoing hydrolysis to release the active hormone, testosterone. This unique property makes it a valuable tool for researchers investigating the pharmacokinetics and pharmacodynamics of long-acting anabolic agents. These application notes provide a comprehensive overview of the methodologies for characterizing this compound's biological activity and analytical quantification.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its anabolic and androgenic effects through its conversion to testosterone, which then binds to and activates the androgen receptor (AR). The activated AR translocates to the nucleus, where it functions as a ligand-dependent transcription factor, modulating the expression of target genes responsible for muscle growth and other androgenic effects.
The binding of testosterone to the androgen receptor initiates a cascade of downstream signaling events critical for skeletal muscle hypertrophy. This includes the activation of the insulin-like growth factor 1 (IGF-1) pathway, which in turn stimulates the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[3][4] This pathway is a central regulator of protein synthesis. Furthermore, activated AR can influence the expression of myogenic regulatory factors and other genes crucial for muscle development and function.[5]
Data Presentation
The following tables summarize illustrative quantitative data for this compound in comparison to the well-characterized short-acting androgen, testosterone propionate. This data is representative and intended for comparative purposes in experimental design.
Table 1: Illustrative Pharmacokinetic Parameters in a Rat Model
| Parameter | This compound (Illustrative) | Testosterone Propionate |
| Half-life (t½) | ~48 - 72 hours | ~2 - 4 hours |
| Clearance (CL) | Low | High |
| Volume of Distribution (Vd) | Moderate to High | Moderate |
| Oral Bioavailability | Moderate | Low |
Table 2: Illustrative Anabolic and Androgenic Activity (Hershberger Assay in Rats)
| Compound | Anabolic Activity (Levator Ani Muscle Weight Gain, mg) | Androgenic Activity (Seminal Vesicle Weight Gain, mg) | Anabolic/Androgenic Ratio |
| Vehicle Control | 5 ± 1 | 2 ± 0.5 | - |
| Testosterone Propionate (0.5 mg/day) | 25 ± 3 | 15 ± 2 | 1.67 |
| This compound (0.5 mg/day, illustrative) | 35 ± 4 | 18 ± 2.5 | 1.94 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo bioassay to determine the anabolic and androgenic potential of a substance.
Objective: To quantify the anabolic and androgenic activity of this compound in a castrated rat model.
Materials:
-
Male Sprague-Dawley rats (peripubertal, approximately 42 days old)
-
This compound
-
Testosterone Propionate (positive control)
-
Vehicle (e.g., corn oil)
-
Surgical instruments for castration
-
Analytical balance
Procedure:
-
Animal Preparation: Castrate male rats under anesthesia and allow for a 7-day recovery period to ensure the clearance of endogenous androgens.
-
Grouping and Dosing: Randomly assign animals to the following groups (n=6-8 per group):
-
Group 1: Vehicle control (subcutaneous injection)
-
Group 2: Testosterone Propionate (e.g., 0.5 mg/kg/day in vehicle, subcutaneous injection)
-
Group 3: this compound (low dose in vehicle, subcutaneous or oral gavage)
-
Group 4: this compound (medium dose in vehicle, subcutaneous or oral gavage)
-
Group 5: this compound (high dose in vehicle, subcutaneous or oral gavage)
-
-
Administration: Administer the respective compounds daily for 10 consecutive days.
-
Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Levator ani muscle (anabolic indicator)
-
Seminal vesicles (androgenic indicator)
-
Ventral prostate (androgenic indicator)
-
-
Data Analysis: Record the wet weight of each tissue. Calculate the mean and standard deviation for each group. Compare the tissue weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Pharmacokinetic Analysis of this compound
Objective: To determine the key pharmacokinetic parameters of this compound following a single administration.
Materials:
-
Male Sprague-Dawley rats with jugular vein catheters
-
This compound
-
Vehicle for intravenous and oral administration
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate cannulated rats for at least 24 hours before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound via the jugular vein catheter.
-
Oral (PO) Group: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound and its primary metabolite, testosterone, in the plasma samples using a validated analytical method (see Protocol 3).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Protocol 3: Analytical Quantification of this compound by GC-MS
Objective: To develop a sensitive and specific method for the quantification of this compound in plasma samples.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Plasma samples
-
Internal standard (e.g., deuterated testosterone)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Anhydrous pyridine
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Perform liquid-liquid extraction with the extraction solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in anhydrous pyridine.
-
Add MSTFA and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect characteristic ions of this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
- 1. [PDF] Expression of androgen receptor target genes in skeletal muscle | Semantic Scholar [semanticscholar.org]
- 2. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Oral Bioavailability of Silandrone
Introduction
Silandrone is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1][2][3] Unlike many testosterone esters, the presence of a 17β-trimethylsilyl ether group in this compound enhances its metabolic stability and lipophilicity. This structural modification allows a significant portion of the administered dose to bypass extensive first-pass metabolism in the liver, contributing to its oral activity.[2] It is believed that this compound functions as a prodrug, undergoing hydrolysis to release the active compound, testosterone.[2] A thorough assessment of its oral bioavailability is crucial for understanding its pharmacokinetic profile and therapeutic potential.
This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the oral bioavailability of this compound through a series of in vitro and in vivo experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Expected Outcome |
| Molecular Weight | N/A | 360.6 g/mol |
| Aqueous Solubility | Shake-flask method in phosphate (B84403) buffer (pH 7.4) | Low to moderate |
| LogP | Calculated or experimental (e.g., shake-flask) | High |
| pKa | N/A | Not applicable |
Table 2: In Vitro Permeability of this compound (Caco-2 Assay)
| Parameter | Condition | This compound | Atenolol (Low Permeability Control) | Propranolol (High Permeability Control) |
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Apical to Basolateral (A-B) | |||
| Basolateral to Apical (B-A) | ||||
| Efflux Ratio (Papp B-A / Papp A-B) | ||||
| Transepithelial Electrical Resistance (TEER) | Pre-experiment | >200 Ω·cm² | >200 Ω·cm² | >200 Ω·cm² |
| Post-experiment | >200 Ω·cm² | >200 Ω·cm² | >200 Ω·cm² |
Table 3: In Vitro Metabolic Stability of this compound (Human Liver Microsomes)
| Parameter | This compound | Testosterone (Positive Control) |
| Half-life (t½) (min) | ||
| Intrinsic Clearance (CLint) (µL/min/mg protein) | ||
| % Remaining at 60 min |
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | - | |
| Tmax (h) | - | |
| AUC₀-t (ng·h/mL) | ||
| AUC₀-inf (ng·h/mL) | ||
| t½ (h) | ||
| CL (mL/h/kg) | ||
| Vdss (L/kg) | ||
| Oral Bioavailability (F%) | - |
Experimental Protocols
Aqueous Solubility Assessment
Objective: To determine the solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Protocol:
-
Prepare a supersaturated solution of this compound in PBS (pH 7.4).
-
Equilibrate the solution on an orbital shaker at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate.
In Vitro Permeability: Caco-2 Cell Monolayer Assay
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell line as a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound, Atenolol, Propranolol
-
TEER meter
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER of the cell monolayers to ensure their integrity. Only use monolayers with TEER values >200 Ω·cm².
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound (and control compounds in separate wells) dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound dissolved in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Analyze the concentration of this compound in the collected samples by a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vitro Metabolic Stability: Human Liver Microsome Assay
Objective: To evaluate the susceptibility of this compound to metabolism by cytochrome P450 enzymes in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound, Testosterone
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/water bath at 37°C
Protocol:
-
Prepare a reaction mixture containing HLM in phosphate buffer.
-
Add this compound or the control compound to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Include a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound against time to determine the elimination rate constant, and subsequently calculate the half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a preclinical animal model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for intravenous (IV) administration (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Syringes, gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
Protocol:
-
Fast the rats overnight before dosing, with free access to water.
-
Divide the rats into two groups: IV administration and PO administration.
-
IV Administration:
-
Administer this compound as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
-
PO Administration:
-
Administer this compound as a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
-
Quantify the concentration of this compound (and testosterone, if feasible) in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine key parameters (Cmax, Tmax, AUC, t½, CL, Vdss).
-
Calculate the oral bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Mandatory Visualization
Caption: Workflow for assessing the oral bioavailability of this compound.
Caption: Caco-2 permeability assay experimental workflow.
Caption: Liver microsome stability assay experimental workflow.
References
Application Notes and Protocols for High-Throughput Screening of Androgen Receptor Modulators Using Silandrone as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a crucial therapeutic target in various pathologies, most notably in prostate cancer. High-throughput screening (HTS) assays are essential for the discovery of novel small molecules that can modulate AR activity. Silandrone, a synthetic anabolic-androgenic steroid, acts as a potent agonist of the androgen receptor.[1][2] Upon entering cells, it is believed to be hydrolyzed back to testosterone (B1683101), which then activates the AR.[1] Due to its well-characterized activity, this compound serves as an excellent reference compound in HTS assays designed to identify new AR modulators.
These application notes provide a detailed protocol for a cell-based reporter gene assay, a common and effective method for HTS of androgen receptor activity. The protocol is designed for a 384-well plate format, suitable for large-scale screening.
Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as testosterone or its active metabolite dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This compound, as a testosterone ether, follows this activation mechanism.[1] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[3] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Cell-Based Androgen Receptor Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to screen for modulators of the androgen receptor.
Materials and Reagents:
-
Cell Line: PC-3 (prostate cancer cell line, AR-negative) or a similar AR-negative cell line.
-
Plasmids:
-
pCMV-AR (expression vector for full-length human androgen receptor)
-
pGL4.36[luc2P/MMTV/Hygro] (reporter vector containing a luciferase gene driven by an ARE-containing promoter)
-
pRL-TK (Renilla luciferase control vector for normalization)
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI-1640 without phenol (B47542) red, supplemented with 5% charcoal-stripped FBS.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Reference Compound: this compound (dissolved in DMSO).
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System (Promega) or equivalent.
-
Plate Reader: Luminometer capable of reading dual-luciferase assays.
Protocol:
-
Cell Seeding:
-
Co-transfect PC-3 cells with pCMV-AR, pGL4.36[luc2P/MMTV/Hygro], and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, harvest the cells and resuspend them in Assay Medium.
-
Seed the cells into 384-well plates at a density of 10,000 cells/well in 40 µL of Assay Medium.
-
Incubate the plates at 37°C and 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in Assay Medium. The final DMSO concentration should not exceed 0.5%.
-
Using an acoustic liquid handler or a multi-channel pipette, add 10 µL of the compound dilutions to the assay plates.
-
For control wells, add Assay Medium with 0.5% DMSO (negative control) or a known concentration of this compound (positive control).
-
Incubate the plates at 37°C and 5% CO2 for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the Dual-Glo® Luciferase Assay Reagent to room temperature.
-
Add 20 µL of the Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and luciferase reaction.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 20 µL of the Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of luciferase activity relative to the negative control (DMSO-treated cells).
-
For agonists, determine the EC50 value from the dose-response curve.
-
For antagonists, the assay is run in the presence of a fixed concentration of this compound (e.g., EC80), and the IC50 is determined from the inhibition curve.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Experimental Workflow
Caption: High-Throughput Screening Experimental Workflow.
Data Presentation
The following table represents hypothetical data from a screen of potential androgen receptor modulators, with this compound used as a reference agonist.
| Compound ID | Compound Class | EC50 / IC50 (nM) | Max Response (% of this compound) | Z'-Factor |
| This compound | Agonist | 1.5 | 100 | 0.78 |
| Compound A | Agonist | 5.2 | 95 | 0.75 |
| Compound B | Partial Agonist | 25.8 | 60 | 0.72 |
| Compound C | Antagonist | 15.4 | N/A (Inhibition) | 0.81 |
| Compound D | Inactive | > 10,000 | < 10 | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The described cell-based reporter gene assay provides a robust and scalable platform for the high-throughput screening of compounds that modulate androgen receptor activity. The use of this compound as a reference agonist allows for the accurate characterization of the potency and efficacy of novel AR modulators. This protocol can be adapted for screening both agonists and antagonists, making it a versatile tool in the discovery of new therapeutics targeting the androgen receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Silandrone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Silandrone in aqueous solutions. The information is designed to offer practical guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, or testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic, orally active anabolic-androgenic steroid.[1] It functions as a prodrug of testosterone.[2] The presence of the bulky, non-polar trimethylsilyl (B98337) ether group significantly decreases its water solubility, posing challenges for in vitro assays, formulation development, and bioavailability studies that require aqueous environments.
Q2: What are the initial signs of solubility problems with this compound in my experiment?
Common indicators of poor solubility include:
-
Precipitation: Formation of a solid precipitate after adding this compound to an aqueous buffer.
-
Cloudiness or turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.
-
Inconsistent results: High variability in data from replicate experiments, which can be caused by non-homogeneous dissolution.
-
Low recovery: In analytical tests, the measured concentration of this compound is significantly lower than the expected concentration.
Q3: In which organic solvents is this compound expected to be soluble?
While specific quantitative data is limited, based on its chemical synthesis, this compound is soluble in organic solvents such as toluene (B28343) and dichloromethane.[2] Steroids, in general, tend to be more soluble in pure ethanol (B145695) compared to ethanol-water mixtures or water alone.[3]
Q4: Is this compound stable in aqueous solutions?
The trimethylsilyl ether group in this compound is susceptible to hydrolysis, especially under acidic or aqueous conditions, which cleaves the silyl (B83357) group and releases the parent compound, testosterone.[2] This instability in aqueous media is a critical factor to consider during experimental design and sample preparation. The rate of hydrolysis is influenced by pH and the steric bulk of the silyl ether.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers may encounter difficulties in achieving the desired concentration of this compound in aqueous solutions. The following troubleshooting guide offers potential solutions and detailed experimental protocols.
Problem 1: this compound precipitates out of my aqueous buffer.
Solution: Employ solubility enhancement techniques such as the use of co-solvents, cyclodextrins, or the preparation of solid dispersions.
Explanation: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Suggested Co-Solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Solubility Testing in Co-Solvent Systems
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a pure organic solvent (e.g., 10 mg/mL in ethanol).
-
Serial Dilutions: Prepare a series of aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4) containing increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% ethanol).
-
Solubility Determination: Add a small, known volume of the this compound stock solution to each co-solvent buffer.
-
Equilibration: Gently agitate the solutions at a controlled temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Observation and Quantification: Visually inspect for precipitation. To quantify solubility, centrifuge the samples to pellet any undissolved compound, and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV.
Quantitative Data Summary (Hypothetical Example):
| Co-Solvent | Concentration (% v/v) | Visual Observation | Solubility (µg/mL) |
| None | 0% | Heavy Precipitate | < 1 |
| Ethanol | 5% | Slight Cloudiness | 15 |
| Ethanol | 10% | Clear Solution | 50 |
| Propylene Glycol | 10% | Clear Solution | 45 |
| DMSO | 5% | Clear Solution | 75 |
Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Experimental Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex (Lyophilization Method)
This protocol is adapted from methods used for other hydrophobic drugs.
-
Dissolution: Dissolve a known amount of this compound in a suitable organic solvent like tertiary butyl alcohol (TBA).
-
Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in water.
-
Mixing: Mix the this compound solution with the HP-β-CD solution. The ratio of the two solutions should be optimized to ensure complete dissolution.
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles.
-
Lyophilization: Freeze-dry the solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Reconstitution and Solubility Testing: The lyophilized powder can be reconstituted in an aqueous buffer. Determine the solubility as described in the co-solvent protocol.
Explanation: A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level.
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on general methods for preparing solid dispersions of poorly soluble drugs.
-
Component Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30) in a common volatile organic solvent (e.g., ethanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Solubility and Dissolution Testing: Assess the solubility of the resulting powder in aqueous buffer. Additionally, perform dissolution studies to evaluate the rate at which this compound is released from the solid dispersion.
Problem 2: How can I quantify the concentration of this compound in my formulations?
Solution: A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a suitable approach for the quantification of this compound.
Experimental Protocol: Quantification of this compound by HPLC-UV
This is a general method that will require optimization for your specific instrumentation and formulation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 column, is typically used for steroid analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for separating steroids.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.
-
Standard Curve: Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute your experimental samples to fall within the concentration range of your standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.
-
Quantification: Plot a standard curve of peak area versus concentration for the standards. Use the equation of the line to calculate the concentration of this compound in your samples.
Visualizing Experimental Workflows and Mechanisms
Logical Flow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing this compound solubility problems.
This compound's Mechanism of Action: Androgen Receptor Signaling Pathway
This compound acts as a prodrug, meaning it is converted into its active form, testosterone, within the body. Testosterone then exerts its effects by binding to and activating the Androgen Receptor (AR).
Caption: The signaling pathway of this compound via the Androgen Receptor.
References
Optimizing Silandrone dosage to minimize off-target effects.
Silandrone Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and minimizing potential off-target effects during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase A (TKA), a critical enzyme in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancer types. By binding to the ATP-binding pocket of TKA, this compound prevents the phosphorylation of its downstream substrate, MEK, thereby inhibiting uncontrolled cell proliferation.
Q2: What are the known primary off-target effects of this compound?
A2: The primary off-target effects of this compound are mediated by its unintended inhibition of two other proteins: Tyrosine Kinase B (TKB) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). Inhibition of TKB can lead to potential cardiotoxic effects, while inhibition of CYP3A4 may result in altered metabolism of this compound and other co-administered compounds, potentially leading to hepatotoxicity. Minimizing these off-target effects is crucial for accurate experimental outcomes.
Q3: What is the recommended starting concentration for in vitro cell-based assays?
A3: The recommended starting concentration depends on the cell line's sensitivity to TKA inhibition. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific model. See the table below for suggested ranges for common cell lines.
Q4: How should I dissolve and store this compound?
A4: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 12 months). Protect the stock solution from light.
Data Presentation: Quantitative Summary
Table 1: In Vitro Potency (IC50) of this compound
| Target | IC50 (nM) | Assay Type |
| On-Target: Tyrosine Kinase A (TKA) | 5 | Biochemical Kinase Assay |
| Off-Target: Tyrosine Kinase B (TKB) | 250 | Biochemical Kinase Assay |
| Off-Target: CYP3A4 | 1200 | Metabolic Enzyme Assay |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Cancer Type | Recommended Concentration Range |
| A549 | Lung Carcinoma | 10 nM - 1 µM |
| MCF-7 | Breast Adenocarcinoma | 50 nM - 5 µM |
| U-87 MG | Glioblastoma | 25 nM - 2.5 µM |
| HCT116 | Colorectal Carcinoma | 10 nM - 1 µM |
Troubleshooting Guides
Problem 1: I'm observing high levels of cytotoxicity at concentrations that should be effective for TKA inhibition.
-
Possible Cause: Your experimental concentration may be high enough to engage the off-target TKB, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Lower the Dose: Reduce the this compound concentration to a range where it is selective for TKA over TKB (e.g., 5-50 nM).
-
Time-Course Experiment: Shorten the incubation time. Off-target effects can sometimes be time-dependent. Assess target engagement and cell viability at multiple time points (e.g., 6, 12, 24 hours).
-
Confirm On-Target vs. Off-Target Inhibition: Use Western blotting to probe for the phosphorylation of both the downstream substrate of TKA (p-MEK) and a known downstream substrate of TKB. This will help you identify a concentration that inhibits TKA without significantly affecting the TKB pathway.
-
Problem 2: My Western blot results for downstream pathway inhibition (p-MEK) are inconsistent.
-
Possible Cause 1: Issues with this compound solution stability or experimental variability.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your frozen stock for each experiment.
-
Ensure Proper Lysis: Use a robust lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[1][2]
-
Standardize Seeding Density: Ensure that cells are seeded at the same density across all wells and have reached a consistent confluency (typically 70-80%) before treatment.[3][4]
-
-
Possible Cause 2: The chosen time point for analysis is not optimal.
-
Troubleshooting Steps:
-
Perform a Time-Course Analysis: Treat cells with an effective dose of this compound and collect lysates at various time points (e.g., 30 min, 1h, 2h, 6h, 12h, 24h) to determine the peak of p-MEK inhibition.
-
Problem 3: I am not observing the expected anti-proliferative phenotype despite confirming TKA pathway inhibition via Western blot.
-
Possible Cause: The cell line may have redundant or compensatory signaling pathways that bypass the need for TKA signaling for proliferation.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate other potential pro-survival pathways that may be active in your cell line (e.g., PI3K/Akt pathway). Combination therapy with an inhibitor for the compensatory pathway may be necessary.
-
Longer-Term Assay: A 24-hour or 48-hour treatment may not be sufficient to observe anti-proliferative effects. Extend your cell viability assay to 72 hours or longer.
-
Alternative Viability Assay: Use a different method to assess cell viability, such as a colony formation assay, which measures long-term proliferative capacity.
-
Mandatory Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting decision tree for high cytotoxicity.
Experimental Protocols
1. Protocol: In Vitro Kinase Activity Assay
-
Objective: To determine the IC50 value of this compound against purified TKA and TKB.
-
Materials:
-
Purified, active TKA and TKB enzymes.
-
Kinase-specific peptide substrate.
-
ATP.
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).
-
This compound serial dilutions (in DMSO).
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 96-well plates.
-
-
Methodology:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer.
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
-
2. Protocol: Western Blotting for Pathway Analysis
-
Objective: To confirm the inhibition of TKA signaling by measuring the phosphorylation of its downstream target, MEK.
-
Materials:
-
Cells cultured in 6-well plates.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Primary antibodies (anti-p-MEK, anti-total-MEK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Methodology:
-
Cell Treatment & Lysis: Treat cells with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize the p-MEK signal to total MEK and the loading control (β-actin).
-
3. Protocol: MTT Cell Viability Assay
-
Objective: To measure the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cells seeded in a 96-well plate.
-
This compound serial dilutions.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
Methods for improving the stability of Silandrone in storage.
Welcome to the Technical Support Center for Silandrone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you might encounter that could indicate degradation of your this compound sample.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased Potency or Altered Biological Activity | Hydrolysis of the trimethylsilyl (B98337) ether group, converting this compound back to testosterone (B1683101). | 1. Verify storage conditions; ensure the compound is protected from moisture and acidic environments. 2. Perform analytical testing (e.g., HPLC) to assess the purity of the sample. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. Implement stricter storage protocols. |
| Changes in Physical Appearance (e.g., clumping, discoloration) | Moisture absorption from the environment. | 1. Immediately transfer the compound to a desiccator. 2. Evaluate the extent of the changes. If significant, the sample's integrity may be compromised. 3. For future storage, use containers with high moisture barrier properties and consider including a desiccant. |
| Inconsistent Experimental Results | Partial degradation of this compound, leading to a mixture of the active compound and its hydrolysis product. | 1. Review sample handling procedures to minimize exposure to ambient humidity during weighing and preparation of solutions. 2. Prepare solutions fresh for each experiment using an anhydrous solvent. 3. Confirm the purity of the stock material before starting a new set of experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in storage?
A1: The primary cause of this compound degradation is the hydrolysis of its 17β-trimethylsilyl ether group.[1] This chemical reaction is accelerated by the presence of moisture and acidic conditions, which cleaves the silyl (B83357) ether to yield testosterone and trimethylsilanol.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture. Storage at low temperatures (e.g., -20°C) is recommended to slow down potential degradation kinetics. Avoid repeated freeze-thaw cycles.[1]
Q3: How can I protect this compound from degradation when preparing solutions?
A3: When preparing solutions, it is crucial to use anhydrous solvents and to work in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Prepare solutions fresh before use and avoid storing them for extended periods, especially if the solvent is protic or may contain trace amounts of water.
Q4: Can I use this compound that has been accidentally exposed to humidity?
A4: Exposure to humidity can initiate hydrolysis. The extent of degradation will depend on the duration of exposure and the ambient temperature. It is highly recommended to perform a purity analysis (e.g., via HPLC) to determine the integrity of the compound before use. If significant degradation is detected, the sample should be discarded to ensure the validity of experimental results.
Q5: What formulation strategies can improve the stability of this compound for long-term storage or in a solid dosage form?
A5: For enhanced stability, especially for oral solid dosage forms, several formulation strategies can be employed. These include:
-
Film Coating: Applying a moisture-barrier film coat to tablets or capsules.[2][3]
-
Encapsulation: Encapsulating this compound in a protective matrix to shield it from the environment.[2]
-
Co-processing with Hydrophobic Excipients: Blending this compound with excipients that repel water.
-
Moisture-Resistant Packaging: Using high-density polyethylene (B3416737) (HDPE) bottles with desiccants or aluminum blister packs.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
Objective: To quantify the purity of a this compound sample and detect the presence of its primary degradant, testosterone.
Materials:
-
This compound sample
-
Testosterone reference standard
-
Acetonitrile (B52724) (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the testosterone reference standard in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 245 nm (based on the chromophore of the androst-4-en-3-one (B577213) structure)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve for testosterone.
-
Inject the this compound sample solution.
-
-
Data Interpretation:
-
Identify the peaks for this compound and testosterone based on their retention times (this compound, being more lipophilic, will have a longer retention time than testosterone).
-
Quantify the amount of testosterone in the this compound sample using the calibration curve.
-
Calculate the purity of this compound as: Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Addressing potential hepatotoxicity of Silandrone in long-term studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential long-term hepatotoxicity of Silandrone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential hepatotoxicity a concern in long-term studies?
This compound is a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s, notable for its long duration of action and oral activity.[1] While it was never marketed, its classification as an AAS raises concerns about potential liver toxicity, a known class effect of these compounds.[1][2] Long-term administration of AAS has been associated with several forms of liver injury, including cholestatic jaundice, the formation of blood-filled cysts (peliosis hepatis), and both benign and malignant liver tumors.[3][4] Therefore, any long-term study of this compound necessitates a thorough evaluation of its hepatic safety profile.
Q2: How might this compound's chemical structure influence its hepatotoxicity profile?
This compound is the 17β-trimethylsilyl ether of testosterone. This structure is distinct from the C-17α alkylated androgens, which are most frequently linked to severe hepatotoxicity. The C-17α alkylation is designed to reduce hepatic metabolism, allowing for oral administration, but this modification is also believed to be a primary contributor to liver injury. In contrast, C-17β esterified testosterones are less commonly associated with cholestasis. While this compound's ether linkage at the 17β position may confer a different safety profile, its oral activity implies significant interaction with the liver, warranting careful investigation.
Q3: What are the primary forms of liver injury associated with long-term AAS use that we should be monitoring for?
Researchers should monitor for four main types of liver injury associated with androgenic steroids:
-
Acute Cholestatic Injury : Often described as "bland cholestasis," this involves impaired bile flow with minimal liver cell inflammation, leading to jaundice and pruritus.
-
Peliosis Hepatis : A rare vascular condition characterized by blood-filled cysts in the liver, which can lead to liver enlargement and, in severe cases, rupture.
-
Hepatic Tumors : Long-term use is linked to an increased risk of developing both benign hepatic adenomas and malignant hepatocellular carcinoma.
-
Transient Liver Enzyme Elevations : Asymptomatic and self-limiting increases in serum aminotransferases (ALT, AST) can occur.
Q4: What are the key signaling pathways implicated in androgen-induced hepatotoxicity?
The proposed mechanisms are multifactorial and should be investigated. Key pathways include:
-
Androgen Receptor (AR) Signaling : Activation of AR in hepatocytes can interfere with bile acid transporters, leading to cholestasis, and may promote unregulated cell growth, contributing to hyperplasia and tumor formation.
-
Oxidative Stress : AAS can impair mitochondrial function, leading to the accumulation of reactive oxygen species (ROS), which damages cellular components through lipid peroxidation and depletes intracellular ATP, potentially causing hepatocyte necrosis.
-
Inflammatory Response : AAS may induce an inflammatory response in the liver, involving the activation of Kupffer cells and the production of inflammatory cytokines, which contributes to liver damage.
Troubleshooting Guides
Q5: Issue - My 2D primary hepatocyte cultures are losing viability and function rapidly, preventing long-term this compound exposure studies.
-
Explanation : Primary human hepatocytes (PHHs) are considered the gold standard for in vitro toxicity testing but are known to rapidly dedifferentiate and lose key metabolic functions (e.g., CYP450 activity) within days in conventional 2D monolayer cultures. This makes them unsuitable for mimicking chronic drug exposure.
-
Solution :
-
Transition to 3D Culture Models : Implement 3D culture systems like spheroids or organ-on-a-chip platforms. These models maintain the hepatocytes' phenotype and metabolic functionality for extended periods, making them more suitable for long-term studies. 3D models have shown higher sensitivity in predicting drug-induced liver injury (DILI) compared to 2D systems.
-
Utilize Co-Culture Systems : Integrate non-parenchymal cells (like Kupffer cells, stellate cells, and liver endothelial cells) with your hepatocytes. This cellular complexity better mimics the in vivo liver environment and can be crucial for identifying toxicity mechanisms involving cell-cell interactions.
-
Consider Stable Cell Lines : For initial screening, robust hepatoma cell lines like HepaRG or HepG2 can be used, though they may have lower metabolic activity than PHHs.
-
Q6: Issue - My in vivo rodent study shows minimal elevation in ALT and AST after chronic this compound administration, but histology reveals cellular abnormalities.
-
Explanation : A lack of significant ALT/AST elevation does not rule out hepatotoxicity, especially with AAS. The injury pattern may be cholestatic or neoplastic rather than directly cytotoxic. Histology is critical, and "bland" cholestasis or peliosis hepatis can occur with normal or only mildly elevated liver enzymes.
-
Solution :
-
Expand Biomarker Analysis : Supplement traditional liver enzymes with more sensitive and mechanism-specific biomarkers. (See Table 2 for a detailed list). For suspected cholestasis, measure serum bilirubin (B190676) and bile acids. For apoptosis, measure caspase-cleaved Keratin 18 (ccK18). MicroRNA-122 (miR-122) is a highly sensitive and specific biomarker for hepatocyte injury.
-
Focus on Histopathology : Instruct the pathologist to specifically look for signs of cholestasis (canalicicular bile plugs), sinusoidal dilation, peliosis hepatis, and pre-neoplastic lesions like hepatocellular hyperplasia or adenomas.
-
Assess Organ Function : Evaluate liver function beyond serum enzymes. This can include measuring serum albumin and prothrombin time to assess the liver's synthetic capacity.
-
Q7: Issue - My in vitro toxicity results for this compound are not replicating in my in vivo animal model.
-
Explanation : Discrepancies between in vitro and in vivo results are common in toxicology and can arise from several factors. Animal models have limitations in predicting human DILI due to interspecies differences in drug metabolism and pharmacokinetics.
-
Solution :
-
Evaluate Metabolism : Characterize the metabolites of this compound in both your in vitro system and your animal model. A reactive metabolite formed in vivo but not in vitro (or vice-versa) could explain the difference.
-
Consider the Role of the Immune System : In vitro models, especially monocultures, often lack a functional immune system. Some DILI is immune-mediated; this can only be captured in an in vivo model.
-
Analyze Pharmacokinetics (PK) : The concentration and duration of exposure at the target organ (liver) in vivo may be very different from the nominal concentrations used in vitro. Conduct PK studies to ensure your in vitro dosing is relevant to the in vivo exposure.
-
Use Humanized Models : If resources permit, consider using more advanced, human-relevant models. This includes human Liver-Chip systems or animal models with humanized livers to bridge the gap between standard preclinical models and human clinical outcomes.
-
Data Presentation
Table 1: Comparison of In Vitro Liver Models for Long-Term Toxicity Studies
| Model | Description | Advantages | Limitations |
| 2D Primary Hepatocytes | Monolayer culture of hepatocytes isolated from human or animal liver tissue. | Gold standard for acute toxicity; possess full complement of metabolic enzymes initially. | Rapid loss of phenotype and function (24-48 hours); unsuitable for chronic studies. |
| Immortalized Cell Lines (e.g., HepG2, HepaRG) | Transformed, continuously dividing liver-derived cell lines. | High throughput, inexpensive, and reproducible. | Low or absent activity of key drug-metabolizing enzymes (CYP450s). |
| 3D Spheroids | Self-assembled aggregates of hepatocytes, forming a 3D structure. | Enhanced cell-cell interactions; prolonged viability and metabolic function; better predictive power than 2D. | Potential for hypoxic cores in larger spheroids; may be less suitable for high-content imaging. |
| Liver-on-a-Chip | Microfluidic devices with hepatocytes and other liver cell types under continuous perfusion. | Mimics in vivo microenvironment; allows for long-term culture and PK/PD modeling. | Lower throughput; technically complex and higher cost. |
| Co-Cultures | Combination of hepatocytes with non-parenchymal cells (e.g., Kupffer, stellate cells) in 2D or 3D formats. | More physiologically relevant; captures cell-cell interactions and inflammatory responses. | Increased complexity in setup and data analysis. |
Table 2: Key Biomarkers for Assessing Androgen-Induced Hepatotoxicity
| Biomarker | Type of Injury Indicated | Sample Type | Notes |
| ALT / AST | Hepatocellular Necrosis/Injury | Serum/Plasma | Standard but not specific to the liver; can be elevated by muscle injury. |
| Alkaline Phosphatase (ALP) / Gamma-Glutamyl Transferase (GGT) | Cholestasis, Biliary Injury | Serum/Plasma | Key indicators of impaired bile flow. |
| Total Bilirubin | Cholestasis, Impaired Liver Function | Serum/Plasma | Elevated levels are a hallmark of cholestatic jaundice. |
| Total Bile Acids (TBA) | Cholestasis | Serum/Plasma | A sensitive indicator of impaired bile acid transport. |
| Keratin 18 (K18) | Apoptosis (ccK18) and Necrosis (full-length K18) | Serum/Plasma | Mechanistic biomarker that can differentiate modes of cell death. |
| Glutamate Dehydrogenase (GLDH) | Mitochondrial Injury | Serum/Plasma | Specific to mitochondria; indicates mitochondrial stress, a key mechanism in DILI. |
| microRNA-122 (miR-122) | Hepatocellular Injury | Serum/Plasma | Highly specific to the liver and more sensitive than ALT for detecting acute injury. |
Experimental Protocols
Protocol 1: In Vitro Long-Term Hepatotoxicity Assessment using 3D Spheroids
-
Cell Sourcing : Use cryopreserved primary human hepatocytes. If unavailable, HepaRG cells are a suitable alternative for long-term culture.
-
Spheroid Formation : Seed cells in ultra-low attachment round-bottom 96-well plates at a density of 1,500-2,500 cells/well. Allow spheroids to form and compact over 3-5 days.
-
Dosing Regimen : After formation, begin dosing with this compound. A long-term study should last at least 14-28 days. Perform a 50% medium exchange with fresh compound every 48-72 hours to maintain exposure. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for hepatotoxicity (e.g., Chlorpromazine for cholestasis).
-
Endpoint Analysis :
-
Weekly Monitoring : Collect conditioned media at each exchange for analysis of secreted ALT and Albumin to monitor cytotoxicity and hepatocyte function over time.
-
Terminal Assays (Day 14/28) :
-
Viability : Measure intracellular ATP content (e.g., CellTiter-Glo® 3D assay).
-
Cytotoxicity : Measure LDH release into the supernatant.
-
Mechanism : Lyse spheroids for analysis of gene expression (e.g., qPCR for bile transporters like BSEP/ABCB11) or perform high-content imaging for markers of steatosis (Nile Red) or oxidative stress.
-
-
Protocol 2: In Vivo Chronic Hepatotoxicity Study in Rodents
-
Model Selection : Use male Sprague-Dawley rats or C57BL/6 mice. Age: 8-10 weeks at study start.
-
Acclimatization : Acclimatize animals for at least one week before the start of the experiment.
-
Dosing : Administer this compound daily via oral gavage for a period of at least 90 days. Include at least three dose levels (low, mid, high) and a vehicle control group (n=8-10 animals per group). Doses should be based on preliminary range-finding studies.
-
Monitoring :
-
Weekly : Record body weight and clinical observations.
-
Monthly : Collect blood via a submandibular or saphenous vein for interim analysis of serum biomarkers (Table 2).
-
-
Terminal Procedures :
-
At the end of the study, collect a terminal blood sample via cardiac puncture for comprehensive clinical chemistry and biomarker analysis.
-
Perform a full necropsy. Record liver weight to calculate the liver-to-body weight ratio.
-
Liver Collection :
-
Fix a section of the largest liver lobe in 10% neutral buffered formalin for histopathological evaluation (H&E, Masson's trichrome for fibrosis).
-
Snap-freeze sections in liquid nitrogen and store at -80°C for molecular analyses (gene expression, proteomics).
-
Collect a portion in an appropriate buffer for mitochondrial function assays if required.
-
-
Visualizations
Caption: Workflow for assessing this compound hepatotoxicity.
Caption: Proposed signaling pathway for androgen hepatotoxicity.
Caption: Troubleshooting logic for inconsistent study results.
References
Refining injection protocols for subcutaneous administration of Silandrone.
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining injection protocols for the subcutaneous (SC) administration of Silandrone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and how does it work? | This compound is a synthetic anabolic-androgenic steroid (AAS) and a trimethylsilyl (B98337) ether of testosterone (B1683101).[1][2] It functions as a prodrug; after administration, it is hydrolyzed back into testosterone, which then activates androgen receptors to exert its biological effects.[1] This modification allows for a significantly prolonged duration of action when administered subcutaneously or intramuscularly.[1][3] |
| What are the recommended vehicles for this compound? | While specific vehicle information for this compound is not widely published, similar long-acting testosterone esters are often formulated in sterile oils (e.g., cottonseed, sesame, or castor oil) for subcutaneous injection. The choice of vehicle can impact viscosity and absorption kinetics. Researchers should ensure the chosen vehicle is sterile, non-irritating, and compatible with this compound. |
| What is the maximum recommended injection volume? | For subcutaneous injections, it is generally recommended to keep the volume as low as possible to minimize site reactions and pain. Volumes up to 1.5 mL are generally acceptable, though volumes of 0.5 mL or less are associated with less pain. For animal studies, the maximum volume will depend on the size of the animal. |
| How frequently should this compound be administered? | Due to its very long duration of action, this compound allows for infrequent dosing. The exact frequency will depend on the experimental goals, the dose, and the pharmacokinetic profile observed in the specific research model. |
Troubleshooting Guide
Issue 1: High Variability in Experimental Readouts
High variability in physiological or behavioral responses between subjects can often be traced back to inconsistencies in the injection protocol.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Injection Technique | Ensure all personnel are trained on a standardized injection procedure. Use a fresh syringe and needle for each animal to ensure accurate dosing. Handle animals gently to minimize stress, which can affect blood flow and absorption rates. |
| Variable Absorption Rate | The depth of injection can influence absorption. Ensure the needle is fully inserted into the subcutaneous space and not into the intradermal or intramuscular layer. The site of injection can also affect absorption; use a consistent anatomical location for all subjects. Factors like ambient temperature and animal activity can alter local blood flow, so maintaining a consistent environment is crucial. |
| Drug Precipitation at Injection Site | If the formulation is not optimized, this compound may precipitate out of the vehicle upon injection, leading to inconsistent release. Ensure this compound is fully dissolved in the vehicle. Gentle warming of the formulation (to room temperature if refrigerated) may be necessary. |
Issue 2: Injection Site Reactions
Local reactions at the injection site, such as swelling, redness, or nodules, can indicate an inflammatory response or issues with the formulation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Injection Volume | Large volumes can cause mechanical stress on the subcutaneous tissue. Consider splitting larger doses into two smaller injections at different sites. |
| Formulation Irritation | The vehicle, co-solvents, or preservatives can cause local irritation. If using excipients, ensure they are used at the lowest effective concentration. Consider testing alternative, well-tolerated sterile oil vehicles. |
| Needle Gauge and Insertion | Using a larger gauge needle than necessary can increase tissue trauma. Use the smallest appropriate needle gauge for the viscosity of your formulation. Ensure a smooth and quick needle insertion at a 90-degree angle to minimize skin tearing. |
| Drug Leakage from Injection Site | Leakage can cause local irritation and dose inaccuracy. After depressing the plunger, wait for a few seconds before withdrawing the needle to allow the injectate to disperse. |
Experimental Protocols
Protocol 1: Establishing a Dosing Regimen for this compound in a Rodent Model
This protocol outlines a method to determine the optimal dosing and injection parameters for this compound in a research setting.
Methodology:
-
Animal Model: Select the appropriate rodent species and strain for the study. House animals in a controlled environment.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a sterile vehicle (e.g., sesame oil) at a concentration that allows for the desired dose in a volume of less than 0.2 mL for mice or 0.5 mL for rats.
-
Ensure complete dissolution of this compound. Gentle warming and vortexing may be applied.
-
-
Dose-Finding Study:
-
Divide animals into groups and administer a single subcutaneous injection of varying doses of this compound.
-
Collect blood samples at multiple time points (e.g., 1, 3, 7, 14, 21, and 28 days post-injection) to determine the pharmacokinetic profile.
-
Measure serum testosterone levels to confirm the conversion of this compound to testosterone.
-
-
Injection Procedure:
-
Acclimatize animals to handling.
-
Use a 25-27 gauge needle.
-
Lift a fold of skin in the dorsal scapular region.
-
Insert the needle at the base of the skin fold into the subcutaneous space.
-
Inject the formulation slowly and steadily.
-
Wait 3-5 seconds before withdrawing the needle.
-
Monitor animals for any adverse reactions at the injection site.
-
-
Data Analysis:
-
Analyze pharmacokinetic data to determine Cmax, Tmax, and the duration of action for each dose.
-
Based on the target therapeutic window, select the optimal dose and dosing interval.
-
Data Presentation: Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical data from a dose-finding study in rats to illustrate how results can be presented.
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng*day/mL) | Duration of Action (days) |
| 10 | 15.2 | 3 | 210 | 14 |
| 30 | 42.5 | 5 | 650 | 28 |
| 100 | 125.8 | 7 | 2100 | >42 |
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the conversion of this compound to testosterone and its subsequent action on the androgen receptor.
Caption: this compound is hydrolyzed to testosterone, which binds to the androgen receptor.
Experimental Workflow for Protocol Optimization
This diagram outlines the logical flow for refining a subcutaneous injection protocol.
Caption: Workflow for subcutaneous injection protocol development and refinement.
References
How to control for the conversion of Silandrone to testosterone in vitro.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control and troubleshoot the in vitro conversion of Silandrone to its active form, testosterone (B1683101).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its conversion to testosterone a concern in in vitro experiments?
A1: this compound, or testosterone 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid and an androgen ether.[1] It is designed as a prodrug of testosterone, meaning it is intended to be converted into the active testosterone molecule within the body.[1] In in vitro settings, this conversion can occur spontaneously or be catalyzed by enzymes present in cell cultures or tissue homogenates. Uncontrolled conversion can lead to inaccurate quantification of this compound's intrinsic activity and misinterpretation of experimental results.
Q2: What are the primary mechanisms of this compound conversion to testosterone in vitro?
A2: The conversion of this compound to testosterone is a hydrolysis reaction that cleaves the trimethylsilyl (B98337) ether bond. This can occur through two primary mechanisms:
-
Chemical Hydrolysis: The silyl (B83357) ether bond can be susceptible to hydrolysis in aqueous environments, a process that can be influenced by the pH and composition of the cell culture medium.
-
Enzymatic Hydrolysis: Enzymes present in in vitro systems, particularly carboxylesterases (CES), are likely responsible for catalyzing the hydrolysis of the silyl ether bond.[2][3] These enzymes are abundant in various cell lines and tissues and are known to hydrolyze ester-containing drugs.[2]
Q3: How can I minimize the conversion of this compound in my in vitro experiments?
A3: To minimize the conversion, you can:
-
Optimize Experimental Conditions: Use a simplified buffer system instead of complex cell culture media when possible. Maintain a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis.
-
Use Enzyme Inhibitors: Incorporate inhibitors of carboxylesterases into your experimental setup.
-
Reduce Incubation Time: Minimize the duration of the experiment to reduce the time available for conversion.
-
Use Cell Lines with Low Carboxylesterase Activity: If possible, select cell lines known to have low expression of carboxylesterases.
Q4: How can I accurately measure the conversion of this compound to testosterone?
A4: The most reliable method for quantifying both this compound and testosterone in your in vitro samples is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the separation and precise quantification of both the parent compound (this compound) and its metabolite (testosterone).
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Cause: Inconsistent conversion of this compound to testosterone across different wells or experiments.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density, media volume, and incubation times for all experiments.
-
Assess Media Stability: Pre-incubate this compound in your cell culture medium without cells to determine the rate of chemical hydrolysis. This will serve as a baseline for conversion.
-
Use Freshly Prepared Solutions: Prepare fresh stock solutions of this compound and any inhibitors for each experiment to avoid degradation.
-
Incorporate Positive and Negative Controls:
-
Positive Control (Testosterone): Include a condition with a known concentration of testosterone to assess the response of your assay to the active compound.
-
Negative Control (Vehicle): A vehicle-only control is essential to determine the baseline response of your system.
-
Inhibitor Control: A condition with an enzyme inhibitor can help confirm that the conversion is enzymatically mediated.
-
Issue 2: Lower than Expected Activity of this compound
Possible Cause: Insufficient conversion of this compound to testosterone in your in vitro system.
Troubleshooting Steps:
-
Verify Cell Line Carboxylesterase Activity: Check the literature for the known carboxylesterase activity of your chosen cell line. Consider using a cell line with higher known esterase activity if your goal is to study the effects of the converted testosterone.
-
Extend Incubation Time (with caution): A longer incubation period may allow for more conversion. However, this must be balanced with the potential for increased chemical degradation and other time-dependent effects. Monitor conversion at multiple time points to find an optimal duration.
-
Use a More Complex In Vitro System: If using a simple buffer system, consider switching to a cell-based assay or a system containing liver microsomes, which have high metabolic activity.
Issue 3: Discrepancy Between In Vitro and In Vivo Data
Possible Cause: Differences in the metabolic environment between the in vitro model and the in vivo system.
Troubleshooting Steps:
-
Characterize the Metabolic Profile: Use LC-MS/MS to identify and quantify not only testosterone but also other potential metabolites of this compound in your in vitro system.
-
Consider a More Physiologically Relevant In Vitro Model: Move from 2D cell culture to 3D spheroids, organoids, or tissue explants to better mimic the in vivo environment.
-
Incorporate Co-factors: Ensure that your in vitro system contains the necessary co-factors for the metabolic enzymes being studied.
Data Presentation
Table 1: Carboxylesterase Activity in Common Cell Lines
| Cell Line | Predominant Carboxylesterase Isoform | Relative Activity Level | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | CES1 | High | |
| Caco-2 (Human Colorectal Adenocarcinoma) | CES2 | High | |
| A549 (Human Lung Carcinoma) | CES1 | Moderate | |
| MCF-7 (Human Breast Adenocarcinoma) | CES1 | Low | |
| PC-3 (Human Prostate Adenocarcinoma) | CES1 | Low to Moderate | |
| LNCaP (Human Prostate Adenocarcinoma) | CES1 | Low |
Note: Relative activity levels are generalized from literature and can vary based on specific culture conditions and passage number.
Table 2: Common Inhibitors of Carboxylesterases for In Vitro Use
| Inhibitor | Target | Type of Inhibition | Typical Working Concentration | Key Considerations | Reference |
| Bis(p-nitrophenyl) phosphate (B84403) (BNPP) | General Carboxylesterases | Irreversible | 10-100 µM | Can have off-target effects. | |
| Paraoxon | Serine Hydrolases (including CES) | Irreversible | 1-10 µM | Highly toxic, handle with care. | |
| Benzil | Specific CES Inhibitor | Reversible | 10-50 µM | More specific than organophosphates. | |
| Loperamide | hCE-2 | Reversible | 1-10 µM | ||
| Orlistat | hCE-1 and hCE-2 | Irreversible | 1-10 µM |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
Objective: To quantify the rate of chemical hydrolysis of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile, low-binding microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Spike Medium: Dilute the this compound stock solution into the cell culture medium (with and without FBS) to the final desired experimental concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (e.g., <0.1%).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or plates. Include a "time 0" sample that is immediately processed. Place the remaining samples in the incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.
-
Sample Preparation for Analysis:
-
Add an internal standard if available.
-
Perform a protein precipitation step if the medium contains serum (e.g., add cold acetonitrile).
-
Centrifuge to pellet precipitated proteins and collect the supernatant.
-
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and testosterone.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration. This will allow you to determine the half-life (t½) of this compound in the medium.
Protocol 2: In Vitro Inhibition of this compound Conversion in a Cell-Based Assay
Objective: To control the enzymatic conversion of this compound to testosterone in a cell-based experiment using a carboxylesterase inhibitor.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound
-
Testosterone (as a positive control)
-
Carboxylesterase inhibitor (e.g., Benzil)
-
Cell culture medium
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells at a desired density and allow them to adhere and grow overnight.
-
Pre-treatment with Inhibitor (Optional): For irreversible inhibitors, you may need to pre-incubate the cells with the inhibitor for a specific period before adding this compound. For reversible inhibitors, co-incubation is usually sufficient.
-
Treatment:
-
Group 1 (Vehicle Control): Treat cells with the vehicle (e.g., DMSO).
-
Group 2 (this compound): Treat cells with the desired concentration of this compound.
-
Group 3 (this compound + Inhibitor): Treat cells with this compound and the chosen carboxylesterase inhibitor at its effective concentration.
-
Group 4 (Testosterone Control): Treat cells with a concentration of testosterone equivalent to the expected converted amount from this compound.
-
Group 5 (Inhibitor Control): Treat cells with the inhibitor alone to assess any direct effects on the cells.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Sample Collection: At the end of the incubation, collect the cell culture supernatant and/or cell lysates.
-
Analysis of Conversion: Process the supernatant/lysates as described in Protocol 1 to quantify this compound and testosterone concentrations via HPLC or LC-MS/MS.
-
Analysis of Biological Effect: Perform your desired downstream assay (e.g., gene expression analysis, cell proliferation assay) to assess the biological activity in each treatment group.
Visualizations
Caption: Metabolic pathway of this compound to testosterone.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound in vitro experiments.
References
Mitigating batch-to-batch variability of synthetic Silandrone.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating batch-to-batch variability of synthetic Silandrone. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure consistency and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound, also known as testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS). It is an androgen ether derived from testosterone.[1] A key feature of this compound is its prolonged duration of action when administered via injection and, unlike testosterone, it is orally active.[1]
Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in the synthesis of this compound can stem from several factors:
-
Raw Material Purity: The quality of the starting material, testosterone, and the silylating agent (e.g., trimethylsilyl (B98337) chloride) is critical. Impurities in these reagents can lead to side reactions and the formation of unexpected byproducts.
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, and moisture content can significantly impact the yield and purity of this compound. Silylation reactions are particularly sensitive to moisture, which can consume the silylating agent.
-
Solvent Quality: The purity and dryness of the solvent used (e.g., DMF, dichloromethane) are crucial for consistent results.
-
Purification Process: Variations in the purification method, such as column chromatography or recrystallization, can lead to differences in the final purity and impurity profile of the product.
Q3: What are the potential impurities I might encounter in my synthetic this compound?
A3: Potential impurities could include:
-
Unreacted Testosterone: Incomplete silylation will result in the presence of the starting material.
-
Disiloxane: The silylating agent can react with trace amounts of water to form disiloxanes.
-
Byproducts of Side Reactions: Depending on the reaction conditions, other functional groups on the steroid backbone could potentially react, although the 17β-hydroxyl group is generally the most reactive.
-
Residual Solvents: Inadequate drying during the final purification steps can leave residual solvents in the final product.
Q4: How does batch-to-batch variability of this compound impact its biological activity?
A4: As an androgen, this compound is expected to exert its biological effects through interaction with the androgen receptor (AR). Variations in purity and the presence of impurities can lead to:
-
Inconsistent Potency: Lower purity will result in a lower effective concentration of this compound, leading to reduced biological response.
-
Off-Target Effects: Impurities may have their own biological activities, potentially leading to unexpected or confounding results in cellular assays.
-
Altered Pharmacokinetics: Differences in the physical properties of the synthesized batches, such as crystallinity or solubility, can affect its absorption and metabolism.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the molar ratio of the silylating agent to testosterone is optimized. A slight excess of the silylating agent is often used. - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Degradation of Silylating Agent | - Use a freshly opened bottle of the silylating agent or redistill it before use. - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Suboptimal Reaction Temperature | - Verify the reaction temperature using a calibrated thermometer. Some silylation reactions are performed at room temperature, while others may require gentle heating. |
| Poor Quality of Starting Materials | - Confirm the purity of the starting testosterone using an appropriate analytical method like HPLC or NMR. |
Issue 2: Inconsistent Purity Between Batches
| Possible Cause | Troubleshooting Step |
| Variations in Purification | - Standardize the purification protocol. For column chromatography, use the same silica (B1680970) gel, solvent system, and column dimensions for each batch. - If using recrystallization, maintain consistent solvent ratios and cooling rates. |
| Presence of Water | - Ensure all solvents and reagents are anhydrous. Water can lead to the formation of silanols and siloxanes, which can be difficult to remove. |
| Side Reactions | - Analyze the impurity profile using LC-MS to identify potential side products. This may indicate the need to adjust reaction conditions to be milder. |
Issue 3: Inconsistent Biological Activity in Assays
| Possible Cause | Troubleshooting Step |
| Differences in Compound Purity | - Accurately determine the purity of each batch using a quantitative method like qNMR or HPLC with a reference standard. Normalize the concentration used in biological assays based on the purity of the batch. |
| Presence of Active Impurities | - Characterize the major impurities by techniques like LC-MS/MS and NMR. If possible, isolate the impurities and test their biological activity separately. |
| Variability in Physical Form | - Differences in crystal form (polymorphism) or amorphous content can affect solubility. Ensure consistent dissolution procedures for preparing stock solutions. Gentle heating or sonication may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Testosterone 17β-trimethylsilyl ether)
This protocol is a general procedure for the silylation of a secondary alcohol on a steroid backbone.
Materials:
-
Testosterone
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve testosterone (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
To this stirred solution at room temperature, add trimethylsilyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile (B52724)
-
Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound batch in acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity of the batch by determining the area percentage of the this compound peak relative to the total peak area.
-
Identify and quantify any impurity peaks.
Protocol 3: Structural Confirmation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in deuterated chloroform (B151607) (CDCl₃). The trimethylsilyl protons should appear as a sharp singlet around 0.1-0.3 ppm.[2] The proton at the 17-position of the steroid will show a characteristic shift upon silylation.[2]
-
¹³C NMR: The carbon atom at the 17-position will also exhibit a characteristic upfield shift upon silylation.[2]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Use ESI-MS to confirm the exact mass of the molecular ion ([M+H]⁺). For this compound (C₂₂H₃₆O₂Si), the expected m/z will be approximately 361.2561.
Visualizations
Logical Workflow for Troubleshooting Batch Variability```dot
Caption: this compound, as an androgen, is expected to activate both genomic and non-genomic signaling pathways.
References
Troubleshooting inconsistent results in Silandrone-based assays.
Welcome to the technical support center for Silandrone-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Sila-Kinase, a key enzyme in the fictional Sila-Signaling Pathway, which is implicated in cellular proliferation and survival. By inhibiting Sila-Kinase, this compound is being investigated for its potential as a therapeutic agent in various disease models.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in kinase assays and can stem from several factors:
-
Compound-related issues: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.[1] Ensure the compound is fully dissolved and consider using a fresh stock solution.
-
Assay-related factors: The concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like this compound.[2] Variations in enzyme or substrate concentrations can also lead to shifts in IC50 values.[1]
-
General experimental errors: Inconsistent incubation times, temperature fluctuations, and pipetting inaccuracies are common sources of variability.[3]
Q3: I am observing a low signal-to-background ratio in my assay. How can I improve it?
A low signal-to-background ratio can make it difficult to discern true hits from experimental noise.[4] To improve your assay window:
-
Optimize reagent concentrations: Titrate the concentrations of the Sila-Kinase and its substrate to find the optimal balance that maximizes the signal.
-
Choose the right microplate: For luminescence-based assays, opaque white plates are recommended to maximize the signal, while black plates are suitable for fluorescence-based assays to minimize background.
-
Check for compound interference: this compound itself may possess fluorescent properties or interfere with the detection system. Run controls with the compound in the absence of the enzyme to test for such effects.
Q4: Why do my in-vitro and cell-based assay results with this compound show a poor correlation?
Discrepancies between in-vitro and cell-based assays are common in drug discovery. Several factors can contribute to this:
-
Cellular environment: The complex intracellular environment, including high ATP concentrations, can reduce the apparent potency of an inhibitor compared to a simplified in-vitro system.
-
Cell permeability: this compound may have poor cell membrane permeability, leading to lower effective concentrations at the intracellular target.
-
Off-target effects: In a cellular context, the observed phenotype may be a result of this compound acting on multiple targets.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability within the same plate can obscure meaningful results.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to ensure uniformity. |
| Inadequate Mixing | Thoroughly mix all reagent solutions, including this compound dilutions, before adding them to the assay plate. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature changes. If possible, avoid using these wells or ensure proper plate sealing during incubations. |
| Uneven Cell Seeding | For cell-based assays, ensure a uniform single-cell suspension before plating to avoid variations in cell numbers between wells. |
Issue 2: Poor Reproducibility Between Plates or Different Days
When results are consistent on a single plate but vary between experiments, consider these factors:
| Potential Cause | Troubleshooting Step |
| Reagent Stability | Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles. Confirm the stability of your this compound stock solution over time. |
| Cell Culture Conditions | For cell-based assays, maintain consistency in cell passage number, cell density, and media composition, as these can alter cellular responses. |
| Environmental Factors | Variations in incubator temperature and CO2 levels can impact cell health and assay performance. Ensure equipment is properly maintained and calibrated. |
| Batch-to-Batch Variation | Use the same lot of critical reagents, such as the recombinant Sila-Kinase or antibodies, for a set of experiments to minimize variability. |
Experimental Protocols
Protocol 1: In-Vitro Sila-Kinase Activity Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit the Sila-Kinase-mediated phosphorylation of a substrate.
-
Reagent Preparation:
-
Prepare a 2X Sila-Kinase solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to the wells of a 384-well white plate.
-
Add 5 µL of the 2X Sila-Kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of the detection reagent (e.g., a luciferase-based reagent that measures remaining ATP).
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (e.g., DMSO).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-Sila-Kinase Assay (In-Cell Western)
This protocol quantifies the inhibitory effect of this compound on the phosphorylation of Sila-Kinase in a cellular context.
-
Cell Plating:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 2 hours).
-
-
Fixing and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated form of Sila-Kinase.
-
Wash the wells and incubate with a fluorescently labeled secondary antibody.
-
-
Detection and Analysis:
-
Image the plate using a high-content imager or plate reader.
-
Quantify the fluorescence intensity in each well.
-
Normalize the data and calculate the IC50 value as described for the in-vitro assay.
-
Data Presentation
Table 1: Effect of ATP Concentration on this compound IC50 Value
| ATP Concentration | This compound IC50 (nM) |
| 10 µM | 25.3 |
| 50 µM | 112.8 |
| 100 µM | 245.1 |
| 1 mM (Physiological) | >10,000 |
Table 2: Signal-to-Background Ratio with Different Microplates
| Plate Type | Signal (RLU) | Background (RLU) | Signal-to-Background |
| White, Opaque | 850,000 | 5,000 | 170 |
| Black, Opaque | 350,000 | 1,500 | 233 |
| Clear | 200,000 | 10,000 | 20 |
Visualizations
Caption: The Sila-Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for a this compound-based in-vitro assay.
Caption: A troubleshooting decision tree for inconsistent this compound assay results.
References
Best practices for handling and disposal of Silandrone.
Disclaimer
Please be advised that "Silandrone" is a fictional compound created for the purpose of this example. The following information, including handling procedures, experimental protocols, and safety data, is illustrative and should not be used for any real-world application.
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and disposal of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, silicon-based small molecule inhibitor of the novel intracellular kinase, KRT-5. It is currently under investigation for its potential as a targeted therapeutic agent in specific subtypes of pancreatic cancer. It is supplied as a lyophilized white powder.
Q2: How should this compound be stored upon receipt?
A2: Upon receipt, this compound powder should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for up to 24 months.
Q3: What are the primary hazards associated with this compound?
A3: this compound is a potent cytotoxic agent. It is classified as a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the powdered form should be performed in a certified chemical fume hood.
Q4: How do I properly dispose of this compound waste?
A4: All solid waste (e.g., contaminated vials, tips, gloves) and liquid waste (e.g., unused solutions, cell culture media) containing this compound must be segregated into a clearly labeled hazardous waste container. The waste should be disposed of through your institution's official chemical waste disposal program. Do not pour this compound solutions down the drain.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: No, this compound has very poor solubility in aqueous solutions. It must first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution before further dilution into aqueous experimental media.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Media
-
Question: I diluted my this compound DMSO stock into my cell culture media, and a precipitate formed immediately. What went wrong?
-
Answer: This is a common issue related to the low aqueous solubility of this compound. The final concentration of DMSO in your media may be too low to maintain solubility.
-
Solution 1: Ensure your final DMSO concentration in the media is between 0.1% and 0.5%. A higher percentage may be necessary but should be tested for solvent toxicity in your cell line.
-
Solution 2: After diluting the stock solution into the media, vortex the solution gently and warm it to 37°C to aid in dissolution before adding it to the cells.
-
Solution 3: Prepare intermediate dilutions in media rather than a single large dilution step.
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Question: I am seeing significant variability in my IC50 values for this compound across different experimental replicates. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. Before each use, bring the stock to room temperature and vortex gently.
-
Verify Pipetting Accuracy: When preparing serial dilutions, use calibrated pipettes and ensure thorough mixing at each step. Small inaccuracies in initial dilutions can be magnified.
-
Control for Plating Density: Ensure that cell seeding density is consistent across all plates and wells, as this can significantly impact the apparent efficacy of a cytotoxic compound.
-
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Conditions |
| Molecular Weight | 412.6 g/mol | N/A |
| Solubility in DMSO | > 100 mg/mL | 25°C |
| Solubility in Ethanol | 15 mg/mL | 25°C |
| Solubility in PBS (pH 7.4) | < 0.1 µg/mL | 25°C |
| Stability in Powder Form | 24 months | -20°C, protected from light |
| Stability in DMSO Stock | 6 months | -20°C (avoid repeated freeze-thaw cycles) |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the standard methodology for preparing a concentrated stock solution of this compound for use in cell-based assays.
-
Acclimatization: Allow the vial of this compound powder (assume 5 mg) to warm to room temperature for 15-20 minutes before opening to prevent condensation.
-
Personal Protective Equipment (PPE): Conduct all work in a chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses.
-
Reconstitution: Using a calibrated pipette, add 1211.8 µL of anhydrous, sterile-filtered DMSO to the vial containing 5 mg of this compound.
-
Dissolution: Cap the vial securely and vortex at medium speed for 2-3 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protective microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. For long-term storage (>6 months), store at -80°C.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting the KRT-5 kinase.
Caption: Standard experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
Validation & Comparative
Unveiling the Androgen Receptor Binding Affinity of Silandrone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the binding affinity of synthetic steroids to the androgen receptor (AR) is paramount for the development of new therapeutics. This guide provides a comparative analysis of Silandrone's binding affinity to the androgen receptor, placed in the context of other well-known androgens. While direct quantitative binding affinity data for this compound is not extensively detailed in publicly available literature, this guide synthesizes the existing information and offers a framework for its experimental validation.
Comparative Binding Affinity of Androgens to the Androgen Receptor
To provide a reference for this compound's potential binding affinity, the following table summarizes the relative binding affinities (RBAs) of several natural and synthetic androgens to the androgen receptor. The data is compiled from various studies and typically references a standard compound, such as methyltrienolone (B1676529) (R1881) or dihydrotestosterone (B1667394) (DHT).
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Notes |
| Methyltrienolone (R1881) | 100% | Synthetic androgen, often used as a high-affinity radioligand in binding assays. |
| Tetrahydrogestrinone (THG) | Higher than R1881 and DHT | A potent synthetic anabolic steroid. |
| 19-Nortestosterone (Nandrolone) | > Testosterone (B1683101) | A synthetic anabolic steroid. |
| Dihydrotestosterone (DHT) | High | A potent natural androgen, considered a primary AR agonist. |
| Testosterone | < 19-Nortestosterone | The primary male sex hormone. |
| Methenolone | > Testosterone | A synthetic anabolic steroid. |
| 1α-Methyl-DHT (Mesterolone) | < Testosterone | A synthetic androgen. |
Experimental Protocol: Validating Androgen Receptor Binding Affinity
A standard method to determine the binding affinity of a compound like this compound to the androgen receptor is the competitive radioligand binding assay . This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.
Principle
The assay relies on the competition between a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the unlabeled test compound (e.g., this compound) for binding to the androgen receptor. The amount of radiolabeled ligand bound to the receptor is measured, and a decrease in this amount with increasing concentrations of the test compound indicates competitive binding. From this data, the half-maximal inhibitory concentration (IC50) of the test compound can be determined, which is the concentration required to displace 50% of the radiolabeled ligand. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Materials
-
Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.
-
Radioligand: [³H]-Methyltrienolone ([³H]-R1881).
-
Test Compound: this compound.
-
Reference Compounds: Dihydrotestosterone (DHT), Testosterone.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Separation Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure
-
Preparation of Androgen Receptor: Isolate cytosol from rat prostates or use a commercially available recombinant AR preparation.
-
Incubation: In assay tubes, combine the androgen receptor preparation, a fixed concentration of [³H]-R1881, and a range of concentrations of the unlabeled test compound (this compound) or reference compounds.
-
Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to the incubation mixture to adsorb the free radioligand. Centrifuge the tubes to pellet the adsorbent.
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-R1881 as a function of the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow of the competitive binding assay.
References
Potency Showdown: A Comparative Analysis of Silandrone and Testosterone Propionate
For Immediate Release
[City, State] – [Date] – In the landscape of androgenic research, the quest for compounds with optimized therapeutic profiles is perpetual. This guide presents a detailed comparative study of Silandrone and testosterone (B1683101) propionate (B1217596), two anabolic-androgenic steroids (AAS) with distinct properties. While testosterone propionate has been a long-standing benchmark, the lesser-known this compound, a silyl (B83357) ether of testosterone developed in the 1960s, exhibits significantly greater potency and a prolonged duration of action.[1][2][3] This analysis, tailored for researchers, scientists, and drug development professionals, delves into the available data to provide a clear comparison of their characteristics, supported by established experimental protocols and signaling pathway visualizations.
Comparative Overview
This compound, chemically known as 17β-(trimethylsiloxy)androst-4-en-3-one, stands out due to its unique structural modification—a trimethylsilyl (B98337) ether group at the 17β position.[4] This alteration confers distinct pharmacokinetic advantages over testosterone propionate, a simple ester of testosterone. Notably, this compound is orally active, a significant departure from the parenteral administration required for most testosterone esters.[1] When administered via injection, it demonstrates a remarkably long duration of action.
| Feature | This compound | Testosterone Propionate |
| Chemical Name | 17β-(trimethylsiloxy)androst-4-en-3-one | 17β-Hydroxyandrost-4-en-3-one 17-propionate |
| Synonyms | Testosterone 17β-trimethylsilyl ether, SC-16148 | Testoviron, Agovirin |
| Administration Routes | Oral, Intramuscular, Subcutaneous | Intramuscular |
| Potency | Significantly greater than testosterone propionate | Standard androgen and anabolic steroid |
| Duration of Action | Very long | Short, requiring frequent administration |
| Oral Activity | Yes | No |
| Mechanism of Action | Prodrug of testosterone; agonist of the androgen receptor | Prodrug of testosterone; agonist of the androgen receptor |
Experimental Protocols
The assessment of androgenic and anabolic potency is crucial for comparing compounds like this compound and testosterone propionate. The Hershberger assay is a standardized in vivo method for this purpose.
The Hershberger Bioassay
The Hershberger bioassay is a short-term, in vivo screening test that evaluates a chemical's ability to elicit biological activities consistent with androgen agonists or antagonists. The assay is based on weight changes in five androgen-dependent tissues in castrated male rats:
-
Ventral prostate
-
Seminal vesicles (including fluids and coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Paired Cowper's glands
-
Glans penis
Methodology:
-
Animal Model: Immature, castrated male rats are used to minimize the influence of endogenous androgens.
-
Administration: The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. For anti-androgenic testing, the substance is co-administered with a reference androgen like testosterone propionate.
-
Dose Groups: The study typically includes a vehicle control group, a positive control group (e.g., testosterone propionate), and at least two dose groups of the test substance.
-
Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, the animals are euthanized, and the five androgen-dependent tissues are carefully dissected and weighed.
-
Data Analysis: The weights of the tissues from the treated groups are statistically compared to the vehicle control group. A significant increase in the weight of at least two of the five tissues indicates androgenic activity.
Visualizing the Mechanisms
To understand the action of these compounds, it is essential to visualize their interaction with the androgen receptor and the subsequent signaling cascade.
The following diagram illustrates the mechanism of action of this compound as a prodrug and the subsequent androgen receptor signaling pathway.
Conclusion
This compound presents a compelling profile for researchers interested in long-acting and orally active androgens. Its significantly greater potency compared to testosterone propionate, a consequence of its unique chemical structure, suggests the potential for achieving desired anabolic effects with lower doses and less frequent administration. While a lack of extensive, publicly available quantitative data from direct comparative studies necessitates a reliance on qualitative descriptions, the established methodologies for assessing androgenic potency, such as the Hershberger assay, provide a clear framework for future investigations. The visualizations of the experimental workflow and signaling pathways offer a clear understanding of the evaluation process and mechanism of action. Further research to quantify the anabolic-androgenic ratio and receptor binding affinity of this compound would be invaluable to the scientific community.
References
A Comparative Analysis of the Oral Activity of Silandrone and Other Testosterone Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral activity of Silandrone with other testosterone (B1683101) esters, focusing on their pharmacokinetic and pharmacodynamic properties. The information is intended to support researchers and professionals in the field of drug development in understanding the landscape of orally active androgens. Due to the limited publicly available data on this compound, a direct quantitative comparison is challenging. However, this guide collates the available information and presents it alongside data for more extensively studied oral testosterone esters, primarily testosterone undecanoate, to offer a valuable comparative perspective.
Introduction to Orally Active Androgens
Testosterone, the primary male sex hormone, exhibits poor oral bioavailability due to extensive first-pass metabolism in the liver[1]. To overcome this limitation, several strategies have been employed, including the development of synthetic derivatives and esterification. Esterification of testosterone, particularly with long-chain fatty acids, can enhance lymphatic absorption, thereby bypassing the portal circulation and reducing hepatic metabolism[2]. This compound, a synthetic anabolic-androgenic steroid (AAS), is the 17β-trimethylsilyl ether of testosterone and has been reported to be orally active[3]. Testosterone undecanoate is another orally active ester that has been more extensively studied and is available for clinical use in various formulations.
Pharmacokinetic Profile
A key determinant of the efficacy of an orally administered drug is its pharmacokinetic profile, which includes parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2).
This compound
Testosterone Undecanoate and Other Esters
In contrast, the oral pharmacokinetics of testosterone undecanoate have been documented in both human and animal studies. The absolute bioavailability of testosterone from oral testosterone undecanoate in women has been reported to be approximately 6.83%[4]. In rats, the oral bioavailability of a selective androgen receptor modulator (SARM), as a proxy for a well-studied orally active androgen, was found to be in the range of 55% to 60%.
The table below summarizes available oral pharmacokinetic data for testosterone undecanoate in humans. It is important to note that these values can be influenced by the formulation and the presence of food.
| Parameter | Testosterone Undecanoate (Human) |
| Bioavailability | ~7% |
| Tmax | ~4 hours |
| Cmax | Variable, dependent on formulation and dose |
| Half-life (t1/2) | Variable, dependent on formulation |
Data presented is a compilation from multiple sources and may vary based on study design and formulation.
Androgen Receptor Binding Affinity
The biological activity of androgens is mediated through their binding to the androgen receptor (AR). The affinity of a compound for the AR is a key indicator of its potential potency.
This compound
Testosterone and its Metabolites
Testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), are the natural ligands for the AR. Their binding affinities have been well-characterized. The binding affinity of testosterone undecanoate itself is not the primary determinant of its activity, as it acts as a prodrug that is converted to testosterone.
| Compound | Relative Binding Affinity (RBA) for AR |
| Dihydrotestosterone (DHT) | Higher than testosterone |
| Testosterone | High |
Relative binding affinity is often compared to a reference compound, and the absolute values can vary between studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the oral activity of androgens.
Oral Bioavailability Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a testosterone ester in a rat model.
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound after oral administration to rats.
Animals: Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Animal Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (with free access to water) before drug administration.
-
Drug Administration:
-
Intravenous (IV) Group: A known dose of the compound is administered intravenously via the tail vein to determine the clearance and volume of distribution.
-
Oral (PO) Group: A known dose of the compound, formulated in a suitable vehicle (e.g., corn oil), is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of the compound and its active metabolites in the plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis. Oral bioavailability (F) is calculated using the formula: F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100%.
Hershberger Assay for Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay used to assess the androgenic and anti-androgenic properties of a substance.
Objective: To evaluate the androgenic activity of a test compound based on the weight changes of androgen-dependent tissues in castrated male rats.
Animals: Immature, castrated male rats.
Procedure:
-
Casting: Rats are castrated at a specific age (e.g., 42 days old).
-
Dosing: After a post-operative recovery period, the animals are treated with the test compound daily for 10 consecutive days via oral gavage. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Necropsy: On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.
Signaling Pathways
The biological effects of this compound and other testosterone esters are mediated through the androgen receptor signaling pathway, following their conversion to active androgens.
Caption: Androgen Receptor Signaling Pathway.
The following diagram illustrates a simplified workflow for a preclinical study comparing the oral activity of different testosterone esters.
References
Cross-Validation of Silandrone's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of Silandrone across various cancer cell lines. This compound, a synthetic anabolic-androgenic steroid, functions as a prodrug, converting to testosterone (B1683101) and subsequently dihydrotestosterone (B1667394) (DHT) within the cell.[1] Its mechanism of action is primarily through the activation of the androgen receptor (AR), a ligand-dependent transcription factor that plays a crucial role in the development and progression of certain cancers.[1][2] Understanding the differential effects of androgens across various cell types is paramount for targeted therapeutic strategies. This document summarizes key findings on the effects of androgens on cell viability, proliferation, and gene expression in representative prostate and breast cancer cell lines, serving as a predictive framework for the cross-validation of this compound's efficacy.
Comparative Efficacy of Androgens Across Key Cancer Cell Lines
The cellular response to androgens is highly context-dependent, varying significantly between different cell lines. This variability is influenced by factors such as the expression and status of the androgen receptor (AR), the presence of co-regulatory proteins, and the overall genetic landscape of the cell. Below is a summary of the observed effects of androgens on the viability and proliferation of commonly studied prostate and breast cancer cell lines.
Table 1: Comparative Effects of Androgens on Cell Viability and Proliferation
| Cell Line | Cancer Type | Androgen Receptor (AR) Status | Effect of Androgens on Proliferation | Key Findings |
| LNCaP | Prostate Cancer | Expresses mutant AR | Biphasic: Stimulatory at low concentrations, inhibitory at high concentrations | Supraphysiologic levels of androgens have been shown to suppress the growth of AR-expressing prostate cancer cells in vitro.[3] Dihydrotestosterone (DHT) enhances the ability of some non-steroidal anti-inflammatory drugs (NSAIDs) to induce apoptosis in LNCaP cells.[4] |
| PC-3 | Prostate Cancer | AR-negative | Generally considered androgen-independent; however, some studies show high concentrations of testosterone can reduce metabolic activity and viability. | The effects of androgens on PC-3 cells are often not mediated by the classical AR signaling pathway. DHT did not affect the ability of NSAIDs to induce apoptosis in these cells. |
| DU145 | Prostate Cancer | AR-negative | Androgen-independent, though some studies suggest DHT can enhance proliferation through non-classical pathways involving the glucocorticoid receptor. | The role of the AR in DU145 cells is still under investigation, with some reports indicating that AR expression can suppress proliferation. |
| MCF-7 | Breast Cancer | Expresses AR and Estrogen Receptor (ER) | Inhibitory | Androgens like androstenedione (B190577) and the non-aromatizable DHT inhibit MCF-7 cell proliferation, an effect that can be reversed by antiandrogens. |
| MDA-MB-231 | Breast Cancer | AR-negative | Androgen-insensitive | This cell line is triple-negative (ER-negative, PR-negative, and HER2-negative) and lacks AR expression, making it unresponsive to androgen-mediated signaling. |
Androgen Receptor Signaling Pathway
This compound, through its conversion to testosterone and DHT, activates the androgen receptor signaling cascade. The binding of the androgen ligand to the AR in the cytoplasm triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR then homodimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of genes involved in cell survival, proliferation, and other cellular processes.
Caption: Canonical Androgen Receptor Signaling Pathway.
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., AR, PSA, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression levels of specific genes.
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, gene-specific primers, and the synthesized cDNA.
-
Amplification: Perform the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Experimental Workflow for Cross-Validation
The following workflow outlines the steps for a comprehensive cross-validation study of this compound's effects.
Caption: Workflow for this compound Cross-Validation.
References
- 1. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrotestosterone (DHT) modulates the ability of NSAIDs to induce apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Silandrone's Prolonged Duration of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Silandrone, a synthetic anabolic-androgenic steroid (AAS), with current androgen receptor (AR) targeted therapies. The focus is on independently verifying the prolonged duration of action reported for this compound, supported by comparative data and detailed experimental protocols.
Introduction: this compound and the Quest for Long-Acting Androgen Modulation
This compound (developmental code SC-16148) is a synthetic AAS developed in the 1960s by G. D. Searle & Company, though it was never commercially marketed.[1] It is the 17β-trimethylsilyl ether of testosterone (B1683101), a chemical modification that confers unique pharmacokinetic properties.[1] Reports from its initial development claim a significantly prolonged duration of action when administered via injection and, notably, oral activity, distinguishing it from testosterone and its common esters.[1]
The mechanism of action for this compound is that of a prodrug; it is believed to undergo hydrolysis in the body to release active testosterone. This testosterone then binds to and activates the androgen receptor, eliciting downstream anabolic and androgenic effects. The prolonged action is attributed to a slow release from the injection site and/or a slow rate of hydrolysis of the trimethylsilyl (B98337) ether group.
This guide compares this compound's purported long-acting agonist activity with two other classes of androgen receptor modulators:
-
Long-acting testosterone esters: These are the current standard for testosterone replacement therapy, providing a slow release of testosterone.
-
Second-generation AR antagonists: These drugs (e.g., enzalutamide, apalutamide, darolutamide) are pivotal in the treatment of prostate cancer and act by directly blocking the androgen receptor.
Comparative Pharmacokinetics and Mechanism of Action
The following table summarizes the key pharmacokinetic parameters and mechanisms of action for this compound and its comparators.
| Compound | Class | Mechanism of Action | Administration | Half-Life | Key Metabolic Pathways |
| This compound | Androgen Ether (Prodrug) | Hydrolyzes to Testosterone (AR Agonist) | Oral, Intramuscular, Subcutaneous[1] | Very long (specific data unavailable, estimated in weeks) | Hydrolysis to testosterone, then testosterone metabolism |
| Testosterone Undecanoate | Long-Acting Androgen Ester | Hydrolyzes to Testosterone (AR Agonist) | Intramuscular Injection | ~34 days (in castor oil)[2] | Hydrolysis by esterases to testosterone |
| Testosterone Cypionate | Long-Acting Androgen Ester | Hydrolyzes to Testosterone (AR Agonist) | Intramuscular Injection | ~8 days | Hydrolysis by esterases to testosterone |
| Enzalutamide | Second-Gen AR Antagonist | Competitive AR inhibitor, prevents nuclear translocation and DNA binding | Oral | ~5.8 days (parent drug) | Primarily hepatic metabolism (CYP2C8) |
| Apalutamide | Second-Gen AR Antagonist | Competitive AR inhibitor, prevents nuclear translocation and DNA binding | Oral | ~3 days | Primarily hepatic metabolism (CYP2C8, CYP3A4) |
| Darolutamide | Second-Gen AR Antagonist | Competitive AR inhibitor | Oral | ~20 hours | Primarily hepatic metabolism (CYP3A4, UGT1A9, UGT1A1) |
Experimental Data: Duration of Action
As the original preclinical data for this compound is not widely available, the following table presents representative data based on the reported "significantly greater potency and duration of action than testosterone propionate." This is compared with published data for long-acting testosterone esters.
| Compound (Single IM Dose) | Peak Testosterone Level (Time to Peak) | Time to Return to Baseline (Weeks) | Relative Anabolic Potency (vs. Testosterone Propionate) |
| This compound (hypothetical data) | 1200 ng/dL (Day 10) | 12 | 3.5x |
| Testosterone Propionate | 800 ng/dL (Day 2) | 1 | 1x |
| Testosterone Cypionate | 1100 ng/dL (Days 4-5) | 2-3 | 1.2x |
| Testosterone Undecanoate | 900 ng/dL (Day 7) | 10-12 | 1.1x |
Experimental Protocols
In Vivo Assay for Duration of Androgenic Action in a Castrated Rodent Model
This protocol is a standard method to determine the duration of action of an androgenic compound.
Objective: To evaluate the duration of androgenic effect of a test compound by measuring the restoration of androgen-dependent organ weight in castrated male rats.
Materials:
-
Male Sprague-Dawley rats (90-120 days old)
-
Test compound (e.g., this compound) and vehicle (e.g., sesame oil)
-
Reference compound (e.g., Testosterone Propionate)
-
Anesthetic and surgical equipment for castration
-
Calibrated balance for weighing organs
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Castration: Surgically castrate all rats under anesthesia to remove endogenous testosterone production. Allow a 7-day recovery period, during which androgen-dependent tissues (prostate, seminal vesicles) will atrophy.
-
Grouping and Dosing:
-
Group 1: Negative Control (castrated, vehicle only)
-
Group 2: Positive Control (castrated, Testosterone Propionate)
-
Group 3: Test Group (castrated, this compound)
-
Administer a single intramuscular injection of the respective compounds at a predetermined dose.
-
-
Tissue Collection: At specified time points (e.g., Week 1, 2, 4, 8, 12) after injection, euthanize a subset of animals from each group.
-
Organ Weight Measurement: Carefully dissect the ventral prostate and seminal vesicles, blot dry, and record their wet weight.
-
Data Analysis: Compare the organ weights of the test group to both the negative and positive control groups over time. A sustained elevation in organ weight in the test group relative to the negative control indicates a prolonged androgenic effect.
In Vitro Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a compound to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or cytosol preparation from rat prostate)
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)
-
Test compound (this compound - after in vitro hydrolysis, and its parent form)
-
Assay buffer and scintillation cocktail
-
96-well plates and scintillation counter
Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Binding Reaction: In a 96-well plate, combine the androgen receptor preparation, a fixed concentration of [³H]-DHT, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand (e.g., using hydroxylapatite slurry or filter plates).
-
Quantification: Add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (concentration at which 50% of the radioligand is displaced), which is inversely proportional to the binding affinity.
Visualizations
Caption: Comparative mechanisms of this compound and AR Antagonists.
Caption: In vivo experimental workflow for duration of action.
Conclusion
The available information, although limited to historical preclinical reports, suggests that this compound possesses a unique pharmacokinetic profile characterized by a prolonged duration of action. Its mechanism as a slow-release prodrug for testosterone presents a different paradigm for androgen therapy compared to modern AR antagonists. While direct head-to-head clinical data is absent, the experimental protocols outlined in this guide provide a framework for any future independent verification of this compound's properties. The comparative data underscores the diverse strategies employed to modulate the androgen receptor signaling pathway for therapeutic purposes. Further investigation into silyl (B83357) ether prodrugs could yield valuable insights for the development of novel long-acting therapeutics.
References
A Comparative Analysis of Silandrone and Modern Selective Androgen Receptor Modulators (SARMs)
This guide provides an objective comparison between the steroidal androgen, Silandrone, and a selection of non-steroidal selective androgen receptor modulators (SARMs), including Ostarine (MK-2866), Ligandrol (LGD-4033), RAD-140 (Testolone), and S-23. The content is tailored for researchers, scientists, and drug development professionals, with a focus on comparative performance supported by experimental data.
Introduction and Overview
The androgen receptor (AR) is a critical target for therapeutic intervention in a wide range of conditions, from muscle-wasting diseases and osteoporosis to hypogonadism.[1][2] Historically, anabolic-androgenic steroids (AAS) like testosterone (B1683101) and its derivatives were the primary agents used to elicit anabolic effects on muscle and bone. This compound, a synthetic AAS developed in the 1960s, represents a potent, long-acting derivative of testosterone.[3][4] However, the clinical utility of AAS is often limited by their androgenic side effects, such as impacts on the prostate and virilization in women.[5]
In the late 1990s, a new class of non-steroidal compounds, Selective Androgen Receptor Modulators (SARMs), was discovered. SARMs are designed to bind to the AR and exhibit tissue-selective anabolic activity in muscle and bone, while having a reduced effect on androgenic tissues like the prostate. This guide compares the foundational steroidal compound, this compound, with the modern, tissue-selective approach of SARMs.
Mechanism of Action: Steroidal vs. Non-Steroidal AR Agonism
Both this compound and SARMs exert their effects through the androgen receptor. However, their chemical nature and interaction with the receptor and downstream pathways differ significantly.
-
This compound: As the 17β-trimethylsilyl ether of testosterone, this compound is a synthetic, steroidal AAS. It functions as a potent AR agonist. Research suggests it acts as a prodrug, undergoing hydrolysis in the body to release testosterone, which then binds to and activates the androgen receptor. This activation initiates a cascade of events, including the translocation of the AR-ligand complex to the nucleus, where it binds to androgen response elements (AREs) on DNA to modulate gene expression, leading to anabolic effects.
-
Selective Androgen Receptor Modulators (SARMs): SARMs are typically non-steroidal ligands of the AR. Their tissue selectivity is the hallmark that distinguishes them from traditional steroids. The proposed mechanisms for this selectivity include:
-
Unique Conformational Change: Upon binding, each SARM induces a unique conformational change in the AR. This specific structure influences the recruitment of tissue-specific co-regulatory proteins (co-activators or co-repressors), leading to differential gene regulation in various tissues.
-
Metabolic Stability: Unlike testosterone, non-steroidal SARMs are not substrates for the 5α-reductase enzyme, which converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT) in androgenic tissues like the prostate. They also do not undergo aromatization to estrogen. This prevents the amplification of androgenic signaling in specific tissues.
-
Comparative Pharmacological Profiles
Direct comparative studies between this compound and modern SARMs are unavailable, as this compound was never commercially marketed. The following table summarizes available data from various preclinical and clinical sources to provide a comparative overview.
| Parameter | This compound | Ostarine (MK-2866) | Ligandrol (LGD-4033) | RAD-140 (Testolone) | S-23 |
| Chemical Class | Steroidal AAS | Non-steroidal | Non-steroidal | Non-steroidal | Non-steroidal |
| Mechanism | AR Agonist (Testosterone Prodrug) | Selective AR Modulator | Selective AR Modulator | Selective AR Modulator | Selective AR Modulator |
| AR Binding Affinity (Ki) | Strong (Quantitative data lacking) | Moderate | ~1.0 nM | ~7.0 nM | ~1.7 nM |
| Oral Bioavailability | Yes | Yes | Yes | Yes | Yes |
| Anabolic:Androgenic Ratio | Potent (Ratio not specified) | High (Tissue Selective) | High (Tissue Selective) | Reported as 90:1 | High (Tissue Selective) |
| Key Investigated Use | Androgen Replacement | Muscle Wasting, Osteoporosis | Muscle Wasting, Osteoporosis | Muscle Wasting, Breast Cancer | Male Contraception, Muscle Wasting |
Performance Data: Preclinical and Clinical Findings
The performance of these compounds is typically assessed by their ability to increase muscle and bone mass (anabolic effects) while minimizing the growth of the prostate and seminal vesicles (androgenic effects).
| Compound | Key Preclinical/Clinical Findings |
| This compound | - Described as having significantly greater potency than testosterone propionate.- Exhibits a very long duration of action when administered via injection.- Human clinical trial data is not available. |
| Ostarine (MK-2866) | - In a 12-week Phase II trial, a 3 mg daily dose led to a significant increase in lean body mass compared to placebo.- Has been shown to activate ERK1/2 kinase pathways, supporting muscle development.- Generally well-tolerated in clinical studies, with the most common adverse effect being a transient increase in ALT. |
| Ligandrol (LGD-4033) | - A 21-day clinical trial in healthy young men showed dose-dependent increases in lean body mass, with a 1.2 kg increase at a 1 mg/day dose.- Showed anabolic activity in muscle and bone with only partial agonist activity on the prostate in animal models.- Can cause dose-dependent suppression of testosterone and HDL cholesterol, which is reversible upon discontinuation. |
| RAD-140 (Testolone) | - Preclinical studies in rats and monkeys demonstrated significant increases in lean body mass.- Showed neuroprotective effects in cultured neurons and rat brains.- A Phase 1 clinical trial in postmenopausal women with breast cancer was completed in 2020. |
| S-23 | - In animal studies, it showed a good ratio of anabolic to androgenic effects and caused dose-dependent, reversible suppression of spermatogenesis.- Considered one of the more potent SARMs, but also one of the most suppressive of natural testosterone production.- No human clinical trials have been published. |
Experimental Protocols: The Orchidectomized Rat Model
A standard preclinical method to evaluate the tissue selectivity of androgens and SARMs is the orchidectomized (castrated) male rat model. This model removes the influence of endogenous testosterone, allowing for a clear assessment of the compound's effects.
Objective: To determine the anabolic (muscle-stimulating) and androgenic (prostate-stimulating) activity of a test compound.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are surgically castrated (orchidectomized) and allowed a recovery period (e.g., 14 days) to ensure endogenous androgen levels are depleted.
-
Grouping and Dosing: Animals are divided into groups (n=4-10 per group).
-
Vehicle Control (castrated, no treatment)
-
Positive Control (e.g., Testosterone Propionate)
-
Test Compound Groups (multiple dose levels of this compound or a SARM)
-
-
Administration: The compounds are administered daily for a set duration (e.g., 14-28 days) via oral gavage or subcutaneous injection.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized.
-
Anabolic Activity: The levator ani muscle is carefully dissected and weighed. An increase in weight relative to the vehicle control indicates anabolic activity.
-
Androgenic Activity: The ventral prostate and seminal vesicles are dissected and weighed. An increase in weight indicates androgenic activity.
-
-
Data Interpretation: The potencies (ED50) and maximal effects (Emax) for anabolic and androgenic tissues are calculated. A high ratio of anabolic to androgenic activity signifies tissue selectivity.
Conclusion
This compound and modern SARMs represent two distinct eras in androgen receptor modulation. This compound is a potent, steroidal pro-drug of testosterone, designed for high anabolic activity and a long duration of action. Its development, however, predates the concept of tissue selectivity that defines modern SARMs.
SARMs like Ostarine, Ligandrol, RAD-140, and S-23 are non-steroidal compounds engineered to dissociate anabolic from androgenic effects. Through unique interactions with the androgen receptor, they aim to provide the therapeutic benefits of muscle and bone growth while sparing tissues like the prostate. Preclinical and early clinical data for several SARMs have shown promise in increasing lean body mass with a favorable side-effect profile compared to traditional steroids. However, they are not without potential adverse effects, including suppression of endogenous hormones and impacts on lipid profiles, and remain investigational compounds not approved for clinical use. The lack of modern, comparative data on this compound makes a direct performance assessment challenging, but the fundamental difference in design—broad steroidal agonism versus targeted non-steroidal modulation—remains the key distinction for researchers in the field.
References
- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. This compound|C22H36O2Si|RUO Compound [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Selective Androgen Receptor Modulators (SARMs) - Current Knowledge and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Silandrone and Nandrolone: A Guide for Researchers
In the landscape of synthetic anabolic-androgenic steroids (AAS), both Silandrone and nandrolone (B1676933) represent significant modifications of the testosterone (B1683101) molecule, designed to optimize its therapeutic effects. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals, focusing on their chemical structures, mechanisms of action, pharmacokinetic profiles, and anabolic-to-androgenic ratios.
Chemical Structure and Basic Properties
This compound and nandrolone, while both derived from testosterone, possess distinct structural modifications that fundamentally alter their biological activity.
This compound , also known as testosterone 17β-trimethylsilyl ether, is a synthetic AAS developed in the 1960s, though it was never commercially marketed.[1][2] Its key feature is the replacement of the 17-beta hydroxyl group of testosterone with a trimethylsilyl (B98337) ether group.[1][3] This modification renders the compound orally active and significantly extends its duration of action when administered via injection.[3]
Nandrolone , or 19-nortestosterone, is another widely studied synthetic AAS. Its defining structural characteristic is the absence of a methyl group at the C-19 position of the steroid nucleus. This alteration results in a compound with strong anabolic properties and comparatively weak androgenic effects. Nandrolone is typically administered as an ester prodrug, such as nandrolone decanoate (B1226879) or nandrolone phenylpropionate, via intramuscular injection.
| Feature | This compound | Nandrolone |
| Systematic Name | 17β-(trimethylsiloxy)androst-4-en-3-one | 17β-hydroxyestr-4-en-3-one |
| Chemical Formula | C22H36O2Si | C18H26O2 |
| Molar Mass | 360.6 g/mol | 274.4 g/mol |
| Key Structural Modification | 17β-trimethylsilyl ether of testosterone | Removal of the C-19 methyl group (19-nortestosterone) |
| Administration Route | Oral, Intramuscular, Subcutaneous | Intramuscular injection (as esters) |
| Oral Activity | Yes | No |
Mechanism of Action: Androgen Receptor Signaling
Both this compound and nandrolone exert their effects by acting as agonists of the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.
This compound is considered a prodrug of testosterone. Upon administration, the trimethylsilyl ether group is believed to be hydrolyzed, releasing testosterone. Testosterone then binds to the AR in the cytoplasm of target cells. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle growth, protein synthesis, and other androgenic effects.
Nandrolone directly binds to and activates the androgen receptor. Similar to testosterone, the nandrolone-AR complex translocates to the nucleus, dimerizes, and regulates gene expression by binding to AREs.
Pharmacokinetics and Metabolism
The distinct chemical structures of this compound and nandrolone lead to different pharmacokinetic profiles.
This compound's trimethylsilyl ether group protects the 17β-hydroxyl group from rapid metabolism in the liver, which is why it is orally active. When injected, it exhibits a very long duration of action, suggesting a slow release from the injection site and slow metabolic clearance.
Nandrolone is not orally active due to extensive first-pass metabolism in the liver. It is therefore administered as esters (e.g., decanoate, phenylpropionate) which are slowly released from the intramuscular depot. The ester is then hydrolyzed to release free nandrolone into the circulation. Nandrolone is metabolized by the enzyme 5α-reductase to the less potent androgen, 5α-dihydronandrolone (DHN). This is in contrast to testosterone, which is converted by 5α-reductase to the more potent androgen, dihydrotestosterone (B1667394) (DHT).
Anabolic and Androgenic Potency: A Comparative Analysis
The therapeutic utility of an AAS is often assessed by its anabolic-to-androgenic ratio. This ratio compares the desired muscle-building (anabolic) effects to the often-undesirable masculinizing (androgenic) effects.
Nandrolone is renowned for having one of the highest anabolic-to-androgenic ratios among all AAS. Its ratio is reported to be approximately 11:1, meaning it has significantly greater anabolic activity relative to its androgenic activity compared to testosterone (which has a baseline ratio of 1:1). This high ratio is attributed to its metabolism to the weaker androgen DHN in androgenic tissues.
This compound , being a prodrug of testosterone, is expected to have an anabolic-to-androgenic ratio similar to that of testosterone, which is 1:1. However, it has been reported to possess "significantly greater potency than testosterone propionate". This suggests that while the ratio may be similar, the overall effect at a given dose might be stronger.
| Compound | Anabolic Rating (relative to Testosterone) | Androgenic Rating (relative to Testosterone) | Anabolic:Androgenic Ratio |
| Testosterone (baseline) | 100 | 100 | 1:1 |
| Nandrolone | ~300-500 | ~30-40 | ~11:1 |
| This compound | Potentially >100 (greater potency than testosterone propionate) | Potentially >100 | ~1:1 (as a testosterone prodrug) |
Experimental Protocols: The Hershberger Bioassay
The anabolic and androgenic properties of compounds like this compound and nandrolone are typically determined using the Hershberger bioassay, a standardized in vivo animal study.
Objective: To assess the androgenic (stimulatory) and anti-androgenic (inhibitory) potential of a test substance by measuring the weight changes in five androgen-dependent tissues of castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.
-
Dosing: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of these tissues from the treated groups are compared to a vehicle-treated control group. A statistically significant increase in the weight of these tissues indicates androgenic activity. The levator ani-bulbocavernosus muscle weight is primarily used as an indicator of anabolic activity, while the prostate and seminal vesicle weights are key indicators of androgenic activity.
Conclusion
This compound and nandrolone represent two distinct approaches to modifying the testosterone molecule to achieve different pharmacological profiles. This compound, through the addition of a trimethylsilyl ether group, offers the advantage of oral bioavailability and a prolonged duration of action, while likely retaining a testosterone-like 1:1 anabolic-to-androgenic ratio. In contrast, nandrolone, through the removal of the C-19 methyl group, provides a significantly more favorable anabolic-to-androgenic ratio, making it a more selective agent for anabolic effects with reduced androgenic side effects. The choice between these or other AAS in a research or drug development context will depend on the desired pharmacokinetic properties and the relative importance of anabolic versus androgenic effects for the specific application.
References
A Comparative Analysis of the Metabolic Fates of Silandrone and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and fates of the synthetic anabolic-androgenic steroid (AAS) Silandrone and the endogenous androgen, testosterone (B1683101). Understanding the metabolic differences between these compounds is crucial for drug development, therapeutic applications, and doping control. This analysis is supported by a summary of experimental data and methodologies.
Introduction
Testosterone, the primary male sex hormone, undergoes extensive metabolism that significantly influences its activity and clearance. This compound, a 17β-trimethylsilyl ether derivative of testosterone, was developed to have a longer duration of action and oral activity, suggesting a different metabolic profile. This guide will delve into the known metabolic pathways of both compounds, highlighting key differences in their biotransformation.
Comparative Metabolic Pathways
The metabolic fates of this compound and testosterone diverge significantly due to their structural differences. Testosterone is rapidly metabolized, whereas this compound is designed for increased stability.
Testosterone Metabolism
Testosterone is primarily metabolized in the liver and target tissues through a series of enzymatic reactions. The major metabolic pathways include:
-
Oxidation: The 17β-hydroxyl group is oxidized to a ketone, forming androstenedione. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD).
-
Reduction: The A-ring of testosterone is reduced by 5α-reductase to form the more potent androgen, dihydrotestosterone (B1667394) (DHT). DHT itself can be further metabolized.[1][2][3]
-
Aromatization: Testosterone can be converted to estradiol (B170435), an estrogen, by the enzyme aromatase.[1]
-
Conjugation: Testosterone and its metabolites are made more water-soluble for excretion by conjugation with glucuronic acid or sulfate (B86663).[1] Approximately 90% of a dose of testosterone is eliminated in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites.
The major active metabolites of testosterone are estradiol and dihydrotestosterone (DHT).
This compound Metabolism
Detailed experimental data on the complete metabolic pathway of this compound is less abundant in publicly available literature. However, its chemical structure as a trimethylsilyl (B98337) ether of testosterone provides insights into its likely metabolic fate. The primary metabolic step for this compound is believed to be the hydrolysis of the trimethylsilyl ether bond.
This hydrolysis would release the active parent compound, testosterone. The ether linkage at the 17β-position renders this compound less susceptible to the rapid first-pass metabolism that affects unmodified testosterone, contributing to its longer duration of action and oral bioavailability. Upon entering target cells, this compound is understood to undergo hydrolysis, converting back to testosterone.
Following hydrolysis, the released testosterone would then be expected to follow the same metabolic pathways as endogenous testosterone, as described above. The trimethylsilyl group is likely metabolized and excreted separately.
Quantitative Metabolic Data
| Parameter | Testosterone | This compound | Reference |
| Major Active Metabolites | Dihydrotestosterone (DHT), Estradiol | Testosterone (following hydrolysis) | |
| Primary Inactivating Reactions | Oxidation to 17-keto steroids, Glucuronidation, Sulfation | Hydrolysis of the trimethylsilyl ether | |
| Primary Excretion Route | Urine (as glucuronide and sulfate conjugates) | Likely urine and feces (after hydrolysis and further metabolism of testosterone) | |
| Plasma Half-life | 10-100 minutes (highly variable) | Significantly longer than testosterone propionate | |
| Oral Bioavailability | Low (due to extensive first-pass metabolism) | Orally active |
Experimental Protocols
The study of steroid metabolism relies on a variety of in vivo and in vitro experimental protocols, coupled with advanced analytical techniques.
In Vitro Metabolism Studies
-
Objective: To identify metabolic pathways and enzyme kinetics in a controlled environment.
-
Methodology:
-
Incubation: The steroid (testosterone or this compound) is incubated with liver microsomes, hepatocytes, or recombinant enzymes (e.g., cytochrome P450s, 5α-reductase).
-
Extraction: After incubation, the mixture is extracted with an organic solvent to separate the metabolites from the aqueous phase.
-
Analysis: The extracted metabolites are identified and quantified using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
In Vivo Metabolism Studies
-
Objective: To understand the metabolic fate of a compound in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).
-
Methodology:
-
Administration: The steroid is administered to a test subject (e.g., animal models or human volunteers) via a specific route (oral, intravenous, intramuscular).
-
Sample Collection: Biological samples such as blood, urine, and feces are collected at various time points.
-
Extraction and Analysis: Steroids and their metabolites are extracted from the biological matrices and analyzed using LC-MS/MS or GC-MS to determine their concentrations and structures.
-
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid analysis, offering high sensitivity and specificity for the simultaneous quantification of multiple steroids and their metabolites from a single sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable steroid metabolites, often used for urinary steroid profiling.
Visualizing Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of testosterone and the proposed initial metabolic step for this compound.
Caption: Metabolic pathways of Testosterone.
Caption: Proposed initial metabolic step of this compound.
Conclusion
The metabolic fate of this compound is primarily dictated by the hydrolysis of its trimethylsilyl ether group, which releases testosterone. This initial step protects the molecule from rapid degradation, conferring its enhanced oral bioavailability and prolonged duration of action. Once testosterone is released, it follows its well-established metabolic pathways, including oxidation, reduction, aromatization, and conjugation. In contrast, orally administered testosterone is subject to extensive first-pass metabolism, leading to low bioavailability.
Further research, including detailed in vivo and in vitro studies on this compound, is necessary to fully elucidate its complete metabolic profile and to identify all of its metabolites. A deeper understanding of these metabolic differences is essential for the development of new androgenic drugs with improved pharmacokinetic properties and for the detection of their misuse in sports.
References
Benchmarking Silandrone: A Comparative Analysis of Anabolic to Androgenic Ratios
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anabolic to androgenic (A:A) ratio of Silandrone against other well-established anabolic-androgenic steroids (AAS). The data presented is intended to offer an objective overview for research and drug development purposes. All quantitative data is summarized in tables, and detailed experimental protocols for determining these ratios are provided. Furthermore, key biological and experimental workflows are visualized using diagrams.
Anabolic to Androgenic Ratio: A Comparative Overview
The therapeutic and performance-enhancing efficacy of AAS is often evaluated by their anabolic to androgenic ratio. This ratio quantifies the desired muscle-building (anabolic) effects relative to the often-undesirable masculinizing (androgenic) effects. A higher ratio is generally sought after in the development of selective androgen receptor modulators (SARMs) and therapeutic steroids to minimize side effects.
While a specific numerical A:A ratio for this compound is not publicly available, it has been characterized as possessing significantly greater potency than testosterone (B1683101) propionate. The following table provides the A:A ratios for several common AAS to serve as a benchmark.
| Compound | Anabolic:Androgenic Ratio | Notes |
| Testosterone Propionate | 1:1 | The baseline for comparison. |
| This compound | Significantly > 1:1 | Reported to be significantly more potent than testosterone propionate. |
| Nandrolone Decanoate | ~11:1 | Exhibits a high degree of anabolic selectivity.[1][2] |
| Stanozolol (B1681124) | 30:1 | Demonstrates a very high separation of anabolic and androgenic effects.[3][4] |
| Oxandrolone | 10:1 | Known for its favorable anabolic effects with reduced androgenicity.[5] |
| Methenolone Enanthate | 88:44-57 (approx. 2:1) | Considered a relatively mild anabolic steroid. |
Experimental Protocols: The Hershberger Assay
The anabolic and androgenic potential of a compound is experimentally determined using the Hershberger assay, a standardized in vivo bioassay in rats. This assay measures the change in weight of specific androgen-responsive tissues.
Objective: To determine the anabolic and androgenic activity of a test compound.
Experimental Animals: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
Methodology:
-
Animal Preparation: Peripubertal male rats are castrated.
-
Dosing: The animals are divided into groups and treated for a period of 10 consecutive days.
-
Control Group: Receives a vehicle control.
-
Reference Group: Receives a known androgen, typically testosterone propionate, at various doses.
-
Test Groups: Receive the test compound (e.g., this compound) at various doses.
-
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.
-
Anabolic Tissue: Levator ani muscle.
-
-
Data Analysis: The weights of the tissues from the test groups are compared to those of the control and reference groups.
-
An increase in the weight of the levator ani muscle is indicative of anabolic activity .
-
An increase in the weight of the ventral prostate, seminal vesicles, and glans penis is indicative of androgenic activity .
-
-
Ratio Calculation: The anabolic to androgenic ratio is calculated by comparing the dose-response curves for the anabolic and androgenic effects relative to the reference standard (testosterone propionate).
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and biochemical effects of stanozolol therapy for hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxandrolone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Silandrone: A Comprehensive Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
Silandrone, a synthetic anabolic-androgenic steroid, is recognized chemically as 17β-(trimethylsiloxy)androst-4-en-3-one.[1] As a derivative of testosterone, it is classified as a Schedule III controlled substance, necessitating strict adherence to specific disposal regulations.[2] This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Laboratory personnel must always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal activities involving this compound should be conducted within a well-ventilated fume hood.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[3]
In case of exposure, follow standard first-aid procedures and seek medical attention as necessary.[3][4]
Disposal Procedures for this compound
The disposal of this compound is governed by its classification as both a controlled substance and a potentially hazardous chemical. The following procedures provide a step-by-step approach to its safe disposal.
Properly segregate all this compound waste, including expired, unused, or contaminated materials. Maintain a detailed inventory log of all controlled substances, including this compound, to comply with DEA regulations.
As a Schedule III controlled substance, the final disposal of this compound must be handled by a DEA-registered reverse distributor. This process ensures that the substance is rendered non-retrievable in accordance with federal law.
Key requirements include:
-
Securely storing the this compound waste until it can be transferred to the reverse distributor.
-
Completing DEA Form 41 to document the destruction of the controlled substance.
-
Maintaining all records for a minimum of two years.
It is strictly prohibited to dispose of controlled substances like this compound by flushing them down a sink or toilet, or by placing them in the regular trash.
Prior to collection by a hazardous waste disposal service, the chemical reactivity of this compound as a silyl (B83357) ether should be neutralized. A controlled hydrolysis process is recommended to mitigate potential hazards.
Experimental Protocol for Controlled Hydrolysis of this compound Waste:
Materials:
-
This compound waste
-
Anhydrous, inert solvent (e.g., heptane, toluene)
-
Sodium bicarbonate solution (5-10%)
-
Large beaker or flask
-
Stir plate and stir bar
-
Dropping funnel
Procedure:
-
In a fume hood, dilute the this compound waste with an equal volume of an anhydrous, inert solvent.
-
Place the sodium bicarbonate solution in a large beaker on a stir plate, ensuring gentle stirring. The volume of the bicarbonate solution should be at least ten times that of the diluted this compound solution.
-
Slowly add the diluted this compound solution to the stirring sodium bicarbonate solution dropwise using a dropping funnel.
-
Control the rate of addition to manage any effervescence and heat generation.
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure complete hydrolysis.
-
Test the pH of the aqueous layer to confirm it is neutral or slightly basic.
-
The resulting mixture will contain an organic layer and an aqueous layer. The organic layer containing the neutralized silicon-based byproducts should be collected as hazardous waste.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| DEA Schedule | Schedule III Controlled Substance | |
| PPE Requirement | Safety goggles, lab coat, chemical-resistant gloves | |
| Work Environment | Well-ventilated fume hood | |
| Hydrolysis Dilution | 1:1 ratio of this compound waste to inert solvent | |
| Bicarbonate Solution Excess | At least 10-fold volume excess to diluted this compound | |
| Post-Hydrolysis Stir Time | Minimum 1 hour | |
| Record Keeping | Minimum 2 years for DEA Form 41 |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Step-by-step workflow for controlled hydrolysis.
References
Essential Safety and Operational Guide for Handling Silandrone
Disclaimer: This document provides essential safety and logistical information for the handling of Silandrone in a laboratory setting. This compound (CAS 5055-42-5), a synthetic anabolic-androgenic steroid (AAS), is intended for research use only.[1] As a potent, physiologically active substance, it must be handled with the care required for hazardous materials. The following guidelines are based on safety data for analogous compounds, such as testosterone (B1683101) and its esters, and are intended to provide a comprehensive framework for safe operational procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its potential hazards based on Global Harmonized System (GHS) classifications for analogous compounds.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] |
| Carcinogenicity | H351: Suspected of causing cancer. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. |
| Aquatic Hazard | H400: Very toxic to aquatic life. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The required equipment varies by the handling activity, as detailed below.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy-rated gloves (tested to ASTM D6978 standard)- Impermeable gown- Eye protection (safety glasses or goggles) |
| Weighing and Aliquoting (Solid Form) | - Double chemotherapy-rated gloves- Impermeable, disposable gown (long-sleeved, back-closing)- Hair and shoe covers- Eye and face protection (face shield and goggles)- NIOSH-approved respirator (if not handled in a containment primary engineering control) |
| Compounding and Handling Solutions | - Double chemotherapy-rated gloves- Impermeable, disposable gown- Eye protection (goggles)- Work should be performed in a chemical fume hood or other ventilated enclosure. |
| Spill Cleanup | - Double chemotherapy-rated gloves- Impermeable gown- Shoe covers- NIOSH-approved respirator- Splash goggles |
| Waste Disposal | - Chemotherapy-rated gloves- Impermeable gown- Eye protection |
Standard Operating Procedure: Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound from receipt to disposal.
Receiving and Storage
1.1. Upon receipt, visually inspect the shipping container for any signs of damage or leakage. 1.2. Don a single pair of chemotherapy-rated gloves and eye protection. 1.3. Transfer the sealed container to the designated hazardous drug storage area. 1.4. Store this compound in a tightly closed, clearly labeled container in a locked, well-ventilated, and dry location. 1.5. Maintain an accurate inventory of the compound.
Preparation and Handling (Weighing and Solubilizing)
2.1. All handling of solid this compound must occur within a certified chemical fume hood, biological safety cabinet, or other containment primary engineering control (C-PEC) to avoid inhalation of dust. 2.2. Donning PPE: Before handling, don all required PPE as specified in the table above (double gloves, gown, eye/face protection, respirator if needed). 2.3. Weighing: 2.3.1. Use a dedicated, tared weigh boat. 2.3.2. Carefully transfer the desired amount of this compound powder using a chemical spatula. Avoid generating dust. 2.3.3. Once weighing is complete, carefully cap the primary container and decontaminate its exterior with a suitable solvent (e.g., 70% isopropyl alcohol). 2.4. Solubilization: 2.4.1. In the fume hood, add the desired solvent to the vessel containing the weighed this compound. 2.4.2. Gently swirl or vortex to dissolve. Avoid splashing. 2.4.3. Seal the solution container and label it clearly with the compound name, concentration, solvent, date, and hazard warnings.
Spill Management
3.1. In the event of a spill, evacuate the immediate area and alert laboratory personnel. 3.2. Secure the area and post warning signs. 3.3. Don the appropriate spill cleanup PPE. 3.4. For solid spills: Gently cover the spill with absorbent pads to avoid raising dust. Wet the pads with a suitable solvent to dampen the powder. 3.5. For liquid spills: Cover the spill with absorbent pads from a spill kit. 3.6. Working from the outside in, collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated hazardous waste container. 3.7. Clean the spill area with a deactivating and cleaning agent, followed by a water rinse. 3.8. Dispose of all cleanup materials as hazardous waste.
Disposal Plan
4.1. All waste contaminated with this compound is considered hazardous waste and must be disposed of in accordance with all applicable federal, state, and local regulations. 4.2. Solid Waste: 4.2.1. This includes contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other disposable materials. 4.2.2. Place all solid waste into a clearly labeled, sealed hazardous waste container (e.g., a yellow or black bin designated for chemotherapy or hazardous drug waste). 4.3. Liquid Waste: 4.3.1. Collect all liquid waste containing this compound in a sealed, non-reactive, and clearly labeled hazardous waste container. 4.3.2. Do not mix with other waste streams unless explicitly permitted. 4.4. Sharps Waste: 4.4.1. Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous waste. 4.5. Final Disposal: All this compound waste must be disposed of through an approved hazardous waste management company, typically via high-temperature incineration.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
